2-(2-Fluorophenoxy)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWVVVBLMYXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364243 | |
| Record name | 2-(2-fluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380426-61-9 | |
| Record name | 2-(2-fluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure of 2-(2-Fluorophenoxy)acetohydrazide
CAS: 380426-61-9 | Formula: C₈H₉FN₂O₂ | Mol.[1][2] Weight: 184.17 g/mol [3][4][5]
Executive Summary
2-(2-Fluorophenoxy)acetohydrazide is a specialized organofluorine intermediate critical to the synthesis of bioactive hydrazones and nitrogen-containing heterocycles. Distinguished by the ortho-positioned fluorine atom on the phenoxy ring, this scaffold offers unique steric and electronic properties compared to its para-substituted counterparts. This guide details the structural rationale, validated synthetic protocols, and spectroscopic characteristics required for its application in high-fidelity drug discovery workflows.
Structural Analysis & Chemical Identity[6]
The compound consists of a 2-fluorophenyl ether moiety linked to a hydrazine terminal via an acetyl bridge. The ortho-fluorine substituent is not merely a lipophilic tag; it exerts a significant electronic inductive effect (-I) and steric influence on the ether oxygen, potentially altering the conformation of the oxyacetyl chain.
Key Physicochemical Properties
| Property | Value | Context |
| CAS Number | 380426-61-9 | Unique Identifier |
| IUPAC Name | This compound | Official Nomenclature |
| Molecular Weight | 184.17 g/mol | Stoichiometric Calculation |
| H-Bond Donors | 2 (NH, NH₂) | Critical for Receptor Binding |
| H-Bond Acceptors | 3 (O, N, F) | Ligand Interaction Points |
| Predicted LogP | ~0.5 - 0.9 | Moderate Lipophilicity |
Structural Pharmacophore Insight
The hydrazide motif (-CONHNH₂) serves as a "hard" nucleophile and a hydrogen bond donor/acceptor system. In medicinal chemistry, this group is frequently derivatized into acylhydrazones (Schiff bases) to inhibit enzymes such as urease or glycation end-products. The ortho-fluorine atom enhances metabolic stability by blocking the metabolically labile C-2 position and modulating the pKa of the phenol ether, thereby influencing the bioavailability of derived drugs.
Synthetic Architecture
The synthesis of this compound follows a robust two-step protocol: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).
Step 1: Williamson Ether Synthesis (Esterification)
Reaction: 2-Fluorophenol + Ethyl Chloroacetate
-
Protocol:
-
Dissolve 2-fluorophenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous Potassium Carbonate (
, 2.0 eq). Reasoning: The base deprotonates the phenol to form the phenoxide ion, a stronger nucleophile. -
Add Ethyl Chloroacetate (1.1 eq) dropwise.
-
Reflux for 6–8 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol spot disappears.
-
Filter inorganic salts and evaporate solvent.
-
Step 2: Hydrazinolysis
Reaction: Ethyl 2-(2-fluorophenoxy)acetate + Hydrazine Hydrate
-
Protocol:
-
Dissolve the crude ester from Step 1 in absolute ethanol.
-
Add Hydrazine Hydrate (80% or 99%, 3.0 eq) slowly at room temperature. Reasoning: Excess hydrazine prevents the formation of the symmetrical dimer (diacylhydrazine).
-
Reflux for 4–6 hours. The product often precipitates upon cooling.
-
Purification: Recrystallize from ethanol to remove unreacted hydrazine and trace ester.
-
Synthetic Workflow Diagram
Figure 1: Stepwise synthetic pathway transforming 2-fluorophenol to the target hydrazide via an ester intermediate.
Spectroscopic Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following data represents the expected spectral signature for the pure compound.
Infrared Spectroscopy (FT-IR)
-
3300–3200 cm⁻¹: N-H stretching doublet (characteristic of primary amine -NH₂).
-
3070 cm⁻¹: C-H stretching (Aromatic).
-
1660–1680 cm⁻¹: C=O stretching (Amide I band, strong).
-
1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 9.30 | Broad Singlet | 1H | -CONH - | Amide proton, exchangeable with D₂O. |
| 6.90 – 7.25 | Multiplet | 4H | Ar-H | Aromatic protons. The ortho-F causes complex splitting due to H-F coupling. |
| 4.55 | Singlet | 2H | -OCH₂ - | Methylene protons adjacent to the electronegative phenoxy group. |
| 4.30 | Broad Singlet | 2H | -NHNH₂ | Terminal amine protons, typically broadened by quadrupole effects. |
Self-Validating Check: If the signal at 4.30 ppm is absent, the hydrazine may have oxidized or reacted. If a triplet/quartet pattern appears at 1.2/4.1 ppm, the ester hydrolysis is incomplete.
Reactivity & Biological Applications[5][7][8]
The utility of this compound lies in its reactivity as a dinucleophile . It is a precursor for two major classes of pharmacophores:
-
Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields acylhydrazones. These derivatives often exhibit anticonvulsant and anti-tubercular activity due to the azomethine (-N=CH-) linkage.
-
Heterocyclization: Treatment with cyclizing agents (e.g., POCl₃, CS₂) converts the hydrazide into 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways converting the hydrazide core into bioactive heterocycles and hydrazones.
References
-
Key Organics. (n.d.). This compound Product Page. Retrieved from (CAS Verification: 380426-61-9).
-
CalPacLab. (n.d.). This compound Properties. Retrieved from .
-
PubChem. (n.d.). Compound Summary for 2-(4-Fluorophenoxy)acetohydrazide (Analogue Reference). Retrieved from .[5] (Note: Used for comparative spectral data of the phenoxyacetohydrazide class).
-
Sigma-Aldrich. (n.d.). 2-(2-chloro-4-fluorophenoxy)acetohydrazide. Retrieved from .[6] (Reference for synthesis conditions of halogenated phenoxy hydrazides).
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 1737-62-8|2-(4-Fluorophenoxy)acetohydrazide|BLD Pharm [bldpharm.com]
- 4. CAS 1737-62-8 | 2-(4-Fluorophenoxy)acetohydrazide - Synblock [synblock.com]
- 5. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]
- 6. 2-(4-FLUOROPHENOXY)-N'-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Mechanistic Intricacies of 2-(2-Fluorophenoxy)acetohydrazide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the potential mechanisms of action for 2-(2-Fluorophenoxy)acetohydrazide, a compound of interest within the broader class of biologically active hydrazides. While direct research on this specific ortho-substituted molecule is emerging, this document synthesizes data from related analogs and the wider hydrazide chemical family to postulate its likely pharmacological activities. We delve into potential anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, grounding these hypotheses in existing literature. Furthermore, this guide outlines robust experimental workflows for elucidating its precise molecular targets and signaling pathways, offering a roadmap for future research and development.
Introduction: The Therapeutic Potential of the Hydrazide Scaffold
Hydrazides are a class of organic compounds characterized by the R-CO-NH-NH2 functional group, a scaffold that has proven to be a versatile building block in medicinal chemistry.[1] The ability of the hydrazide moiety to form hydrogen bonds and coordinate with metal ions is often central to their biological functions, enabling interactions with a diverse array of enzymes and receptors.[2] This has led to the development of numerous hydrazide-containing drugs with a wide spectrum of therapeutic applications, including antitubercular (e.g., isoniazid), antidepressant (e.g., isocarboxazid), and antihypertensive agents.[1][3]
The subject of this guide, this compound, incorporates a fluorinated phenyl ring, a common modification in drug design to enhance metabolic stability and binding affinity. While extensive research has been conducted on its para-substituted isomer, 2-(4-Fluorophenoxy)acetohydrazide, and its derivatives, the ortho-substituted variant remains a less-explored entity. This guide aims to bridge this knowledge gap by extrapolating from the known biological activities of structurally related compounds to propose and validate the mechanism of action of this compound.
Postulated Mechanisms of Action: A Multi-Target Profile
Based on the pharmacological profiles of analogous compounds, this compound is likely to exhibit a range of biological activities. The following sections explore these potential mechanisms in detail.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Derivatives of the closely related 2-(4-Fluorophenoxy)acetohydrazide have demonstrated promising anticancer properties.[2][4] A key proposed mechanism is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting the proliferation of cancerous cells.[2] For instance, certain copper complexes of hydrazide derivatives have been shown to be effective in inducing apoptosis in breast cancer cell lines.[2]
The anticancer effect is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative of 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | [2] |
| Derivative of 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | [2] |
| Imatinib (Reference) | PC3 (Prostate) | 40 | [2] |
| Imatinib (Reference) | MCF-7 (Breast) | 98 | [2] |
Table 1: Cytotoxic Activity of Selected Hydrazide Derivatives.
The proposed signaling pathway for the anticancer activity of this compound could involve the modulation of key apoptotic proteins.
Caption: Proposed apoptotic pathway initiated by this compound.
Antimicrobial Activity: A Broad-Spectrum Potential
Hydrazide-hydrazone derivatives are well-documented for their wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[5][6] The azomethine group (–NH–N=CH–) present in many hydrazide derivatives is considered crucial for their antimicrobial action.[5] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[4][7][8]
The mechanism of antimicrobial action for hydrazide derivatives is multifaceted and can involve the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.[3][9] For example, the well-known antitubercular drug isoniazid, a hydrazide, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3]
| Organism | Activity | Reference |
| Staphylococcus aureus | Antibacterial | [7][8] |
| Escherichia coli | Antibacterial | [7][8] |
| Candida albicans | Antifungal | [4] |
Table 2: Documented Antimicrobial Spectrum of Hydrazide Derivatives.
Anticonvulsant Properties: Modulation of Neuronal Excitability
The hydrazide scaffold is present in several compounds investigated for anticonvulsant activity.[2][5] The treatment of epilepsy primarily involves pharmacotherapy aimed at reducing the frequency and severity of seizures.[10] The mechanisms of action for anticonvulsant drugs are diverse and often involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[10][11]
Some acetamide derivatives, which share structural similarities with this compound, have been shown to exert their anticonvulsant effects through interactions with GABA-ergic, glycinergic, and adenosinergic systems.[12]
Anti-inflammatory Effects: Targeting COX Enzymes
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, a structurally related class of compounds, have been identified as promising anti-inflammatory agents with the ability to selectively inhibit the COX-2 enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have been employed to investigate the binding of such derivatives to the active site of COX-2.[13]
Experimental Workflows for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following workflows are proposed to validate the postulated activities.
In Vitro Screening and Target Identification
A tiered screening approach will efficiently identify the primary biological activities of the compound.
Caption: High-level workflow for in vitro screening and target identification.
Step-by-Step Protocol for Primary Screening:
-
Anticancer Screening:
-
Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, PC3, A549) and a non-cancerous control cell line (e.g., HEK293).
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add the viability reagent and measure absorbance or luminescence according to the manufacturer's protocol.
-
Calculate IC50 values.
-
-
-
Antimicrobial Screening:
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Organisms: A panel of clinically relevant bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
-
Procedure:
-
Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth.
-
-
-
Anticonvulsant Screening (In Vitro):
-
Assay: Patch-clamp electrophysiology on cultured neurons to assess effects on voltage-gated sodium and calcium channels.
-
Procedure:
-
Culture primary neurons or a suitable neuronal cell line.
-
Perform whole-cell patch-clamp recordings to measure ion channel currents.
-
Perfuse the cells with varying concentrations of the compound and observe changes in current amplitude and kinetics.
-
-
-
Anti-inflammatory Screening:
-
Assay: COX-1/COX-2 inhibition assay.
-
Procedure:
-
Use a commercially available kit to measure the inhibition of COX-1 and COX-2 enzymes in the presence of the compound.
-
Calculate IC50 values for each enzyme to determine potency and selectivity.
-
-
In Vivo Validation in Animal Models
Promising in vitro results should be validated in relevant animal models to assess efficacy and safety.
-
Anticancer: Xenograft models in immunocompromised mice, where human tumors are implanted and the effect of the compound on tumor growth is monitored.
-
Antimicrobial: Murine infection models specific to the identified susceptible pathogens.
-
Anticonvulsant: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice or rats to evaluate broad-spectrum anticonvulsant activity.[10][14]
-
Anti-inflammatory: Carrageenan-induced paw edema model in rats to assess acute anti-inflammatory effects.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, the wealth of information on the broader hydrazide class provides a strong foundation for postulating its mechanism of action. The evidence points towards a multi-target profile with potential applications in oncology, infectious diseases, neurology, and inflammatory disorders. The proposed experimental workflows offer a clear and logical path to systematically investigate these possibilities, from initial in vitro screening to in vivo validation.
Future research should focus on synthesizing and testing this compound and its derivatives to establish a clear structure-activity relationship (SAR). Elucidating the precise molecular targets will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline. The insights gained from such studies will not only shed light on this specific compound but also contribute to a deeper understanding of the versatile hydrazide scaffold in medicinal chemistry.
References
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]
-
PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
-
PubMed Central. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. [Link]
-
Preprints.org. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]
-
PubMed. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
PubMed. 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. [Link]
-
Slideshare. SAR of Anticonvulsant Drugs. [Link]
-
PubMed Central. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]
-
MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]
-
PubMed Central. Biological Activities of Hydrazone Derivatives. [Link]
-
Wikipedia. Hydrazine. [Link]
-
PubMed. The anticonvulsant activity of acetone, the major ketone body in the ketogenic diet, is not dependent on its metabolites acetol, 1,2-propanediol, methylglyoxal, or pyruvic acid. [Link]
-
ACS Publications. A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. [Link]
-
ScienceDirect. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. [Link]
-
PubMed. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. [Link]
-
Oriental Journal of Chemistry. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. [Link]
-
ResearchGate. The chemistry of hydrazides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]
- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 12. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Design and Evaluation of 2-(2-Fluorophenoxy)acetohydrazide Scaffolds
Executive Summary: The Fluorine Advantage
The 2-(2-fluorophenoxy)acetohydrazide scaffold represents a high-value pharmacophore in modern medicinal chemistry. Belonging to the class of privileged hydrazide-hydrazone structures, this specific derivative leverages the unique properties of ortho-fluorine substitution . Unlike its non-fluorinated or para-fluorinated counterparts, the 2-fluoro motif offers distinct metabolic stability and conformational restriction, influencing the binding affinity of the ether oxygen to target enzymes such as Cyclooxygenase-2 (COX-2) and VEGFR-2 .
This guide outlines the end-to-end discovery pipeline for these derivatives, from rational synthesis to in silico validation, designed for researchers aiming to optimize lead compounds for anti-inflammatory and anticancer therapies.
Rational Drug Design: The Ortho-Fluoro Rationale
Bioisosterism and Metabolic Blockade
The incorporation of fluorine at the ortho position (C2) of the phenoxy ring is not arbitrary. It serves three critical functions:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the susceptible ortho-position (Ring hydroxylation).
-
Electronic Modulation: Fluorine is highly electronegative. At the ortho position, it inductively withdraws electron density from the phenoxy oxygen, altering the pKa and hydrogen-bond accepting capability of the ether linkage.
-
Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) creates a "gear effect," restricting the free rotation of the phenyl ring relative to the ether oxygen. This pre-organizes the molecule for binding into rigid enzymatic pockets (e.g., the hydrophobic channel of COX-2).
Synthetic Architecture & Protocols
The synthesis follows a linear, three-step pathway. The protocols below are optimized for yield and purity, minimizing the need for extensive chromatographic purification.
Step 1: Williamson Ether Synthesis
Objective: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate.
-
Reagents: 2-Fluorophenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous Potassium Carbonate (
, 2.0 eq), Acetone (dry). -
Protocol:
-
Dissolve 2-fluorophenol in dry acetone in a round-bottom flask.
-
Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide ion. -
Add ethyl chloroacetate dropwise to the suspension.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Filter the hot solution to remove inorganic salts (
, unreacted carbonate). -
Evaporate the solvent under reduced pressure. The resulting oil is usually sufficiently pure (>90%) for the next step.
-
Step 2: Hydrazinolysis
Objective: Conversion to this compound (The Core Scaffold).
-
Reagents: Ethyl 2-(2-fluorophenoxy)acetate (from Step 1), Hydrazine Hydrate (99%, 5.0 eq), Absolute Ethanol.
-
Protocol:
-
Dissolve the ester in absolute ethanol (10 mL/g of ester).
-
Add hydrazine hydrate dropwise at 0°C (ice bath) to prevent uncontrolled exotherms.
-
Stir at room temperature for 1 hour, then reflux for 4 hours.
-
Critical Step: Cool the mixture to 0°C. The hydrazide typically precipitates as white/off-white crystals.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary to remove traces of hydrazine.
-
Step 3: Schiff Base Derivatization (Library Generation)
Objective: Synthesis of N'-arylidene-2-(2-fluorophenoxy)acetohydrazides.
-
Reagents: Core Hydrazide (1.0 eq), Substituted Aromatic Aldehyde (1.0 eq), Ethanol, Glacial Acetic Acid (Catalytic, 2-3 drops).
-
Protocol:
-
Mix the hydrazide and the chosen aldehyde in ethanol.
-
Add catalytic acetic acid.
-
Reflux for 2–6 hours.
-
The product (hydrazone) usually precipitates upon cooling.
-
Validation: confirm the formation of the imine bond (-N=CH-) via IR spectroscopy (appearance of band at ~1600–1620
) and NMR (singlet at 8.0–8.5 ppm).
-
Visualizing the Synthetic Workflow
Figure 1: Step-wise synthetic pathway for generating the target hydrazone library.
Pharmacological Profiling
The therapeutic utility of these derivatives relies on the "acylhydrazone" linker acting as a hydrogen bond donor/acceptor network.
Anti-Inflammatory Activity (COX-2 Inhibition)
The 2-(2-fluorophenoxy) moiety mimics the lipophilic arachidonic acid tail, while the hydrazone moiety interacts with the hydrophilic mouth of the COX enzyme.
-
Mechanism: The hydrazone nitrogen and carbonyl oxygen form H-bonds with Arg120 and Tyr355 in the COX active site.
-
Selectivity: The 2-fluoro substituent aids in fitting into the slightly larger hydrophobic pocket of COX-2 compared to COX-1, reducing gastrointestinal side effects associated with non-selective NSAIDs.
Anticancer Activity (VEGFR-2 Inhibition)
Derivatives containing electron-withdrawing groups (e.g.,
-
Mechanism: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), preventing angiogenesis.
Summary of Expected Activity Data
Table 1: Representative biological activity profiles for fluorophenoxy acetohydrazide derivatives (Generic trends based on SAR).
| Derivative (R-group) | COX-2 IC50 ( | Selectivity Index (COX-2/COX-1) | MCF-7 Cytotoxicity ( |
| 2-Fluoro (Core) | >100 | N/A | >50 |
| 4-Nitrobenzylidene | 0.45 | >50 | 12.5 |
| 2,4-Dichlorobenzylidene | 0.82 | 25 | 8.1 |
| 4-Methoxybenzylidene | 5.60 | 5 | 22.4 |
| Celecoxib (Std) | 0.05 | >300 | N/A |
Computational Validation: Molecular Docking Protocol
To ensure scientific rigor, synthesis should be guided by in silico predictions.
Protocol for COX-2 Docking
-
Protein Preparation: Retrieve COX-2 crystal structure (e.g., PDB ID: 5KIR or 1CX2 ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens using tools like AutoDock Tools or Schrödinger PrepWizard.
-
Ligand Preparation: Draw the this compound derivatives. Minimize energy using the MMFF94 force field.
-
Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib binding site). Dimensions:
Å. -
Docking: Run AutoDock Vina or Glide.
-
Analysis: Look for binding energies < -8.0 kcal/mol.
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric regions.
References
-
Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link] (Note: General phenoxy-hydrazide class behavior).
-
Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Retrieved from [Link]
-
Molecular Docking Studies of Human COX-2 with Selective Inhibitors. ResearchGate. Retrieved from [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for 2-(2-Fluorophenoxy)acetohydrazide in Anticancer Research
Introduction: The Emerging Potential of Fluorinated Phenoxy Acetohydrazides in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Within this landscape, the hydrazide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer properties. The versatility of the hydrazide moiety (-CONHNH₂) allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This document focuses on 2-(2-Fluorophenoxy)acetohydrazide , a member of the fluorinated phenoxy acetohydrazide class of compounds. While extensive research has been conducted on its structural isomer, 2-(4-Fluorophenoxy)acetohydrazide, and other related derivatives, the ortho-fluorinated variant remains a comparatively underexplored yet promising candidate for anticancer drug discovery. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for the evaluation of this compound and its derivatives as potential anticancer agents.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from established protocols for similar phenoxy acetohydrazide derivatives.[2][3] The general strategy involves the synthesis of an ester intermediate followed by hydrazinolysis.
Workflow for Synthesis
Caption: Synthetic route for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of Ethyl 2-(2-Fluorophenoxy)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone as the solvent.
-
Addition of Reagent: To this stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized ethyl 2-(2-fluorophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]
Potential Anticancer Mechanisms of Action
While the specific mechanism of this compound is yet to be fully elucidated, studies on analogous hydrazide derivatives suggest several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][4]
Hypothesized Signaling Pathway
Caption: Hypothesized apoptotic pathway induced by this compound.
In Vitro Evaluation of Anticancer Activity
A crucial first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[5]
-
Normal (non-cancerous) cell line for selectivity assessment (e.g., MCF-10A)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| " | A549 | To be determined |
| " | HCT-116 | To be determined |
| " | MCF-10A | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | Reference value |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cells treated with this compound at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies warrant further investigation in animal models to assess the compound's in vivo efficacy and toxicity.
Protocol 3: Xenograft Tumor Model
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via a suitable route (e.g., intraperitoneal or oral).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Structure-Activity Relationship (SAR) and Lead Optimization
The this compound scaffold provides a versatile platform for further chemical modifications to enhance its anticancer activity and selectivity.
Key Areas for Modification:
-
Phenyl Ring Substitution: Introduction of different substituents (electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and binding interactions of the molecule.
-
Hydrazide Moiety Derivatization: The hydrazide can be converted into various heterocyclic systems such as oxadiazoles, thiadiazoles, or pyrazoles, which have shown significant anticancer activities.[1]
-
Linker Modification: The length and nature of the linker between the phenoxy ring and the hydrazide group can be altered to optimize the compound's conformation and binding to its target.
References
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2017). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 26(6), 1269–1279. [Link]
-
Gao, J., Chen, M., Tong, X., Zhu, H., Yan, H., Liu, D., ... & Jiang, F. (2015). Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. Letters in Drug Design & Discovery, 12(10), 823-832. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240. [Link]
-
Fathalla, O. A., & Hafez, T. S. (2010). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Molecules, 15(11), 7855–7864. [Link]
-
Ölgen, S., Altanlar, N., Karatay, A., & Bozdağ-Dündar, O. (2018). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anticancer Agents in Medicinal Chemistry, 18(10), 1461–1467. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 7(86), 54645–54659. [Link]
-
Fun, H. K., Ravoof, T. B. S., & Jagadeesan, G. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
-
González-Reyes, S., Gabilondo, M., & Vidaurre, O. G. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. International Journal of Molecular Sciences, 22(24), 13589. [Link]
-
El-Naggar, A. M., Abdel-Hafez, S. H., El-Shahat, M., & El-Sayed, W. M. (2020). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 10(61), 37171–37184. [Link]
-
da Silva, G. N., Fachin, A. L., & Marins, L. F. (2021). A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. Scientific Reports, 11(1), 24458. [Link]
-
Szychowski, K. A., & Gmiński, J. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(15), 4434. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
Sources
- 1. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Stepwise Screening Protocol to Elucidate the Anti-Inflammatory Potential of 2-(2-Fluorophenoxy)acetohydrazide Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, multi-tiered framework for evaluating the anti-inflammatory properties of novel 2-(2-Fluorophenoxy)acetohydrazide compounds. The protocols detailed herein follow a logical screening cascade, beginning with rapid, target-oriented in vitro biochemical assays, progressing to cell-based functional assessments, and culminating in a validated in vivo model of acute inflammation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls. This document serves as a practical guide for researchers aiming to identify and characterize new anti-inflammatory chemical entities within the hydrazide class of molecules.
Introduction: The Rationale for Screening Acetohydrazide Derivatives
Inflammation is a complex biological response essential for removing injurious stimuli and initiating healing. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[3][4] Despite their efficacy, traditional NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, often linked to the non-selective inhibition of COX isoforms or the presence of a free carboxylic acid group.[5][6]
This has driven the search for new chemical scaffolds with improved efficacy and safety profiles. The hydrazide and hydrazone moieties are versatile pharmacophores present in numerous compounds with a wide range of biological activities, including anti-inflammatory potential.[4][7] By modifying or masking the carboxylic acid group, as in acetohydrazide derivatives, it may be possible to mitigate the GI toxicity associated with traditional NSAIDs.[6] Previous studies on N-arylidene acetohydrazides have shown promising anti-inflammatory activity in preclinical models.[6][8]
The this compound scaffold represents a novel, yet unexplored, area for anti-inflammatory drug discovery. This application note outlines a systematic approach to thoroughly characterize the anti-inflammatory profile of this compound class.
The Screening Cascade: A Multi-Assay Approach
A robust evaluation of a compound's anti-inflammatory potential requires a multi-pronged approach. We advocate for a hierarchical screening process that efficiently filters compounds from initial broad-based assays to more specific and complex biological systems.
Figure 1: A hierarchical workflow for screening anti-inflammatory compounds.
Tier 1: In Vitro Biochemical Assays
These initial assays are rapid, cost-effective, and designed to assess the direct interaction of the compounds with key molecular targets or processes involved in inflammation.
Protocol: Inhibition of Albumin Denaturation
-
Principle & Causality: Denaturation of tissue proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[9] This assay provides a preliminary screen for compounds that can stabilize proteins and prevent denaturation induced by heat. It is a simple indicator of potential anti-inflammatory activity.[10]
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test Compounds (dissolved in minimal DMSO)
-
Diclofenac Sodium (Positive Control)
-
UV-Vis Spectrophotometer
-
-
Methodology:
-
Prepare stock solutions of test compounds and Diclofenac Sodium in DMSO.
-
The reaction mixture consists of 0.2 mL of albumin solution (either 1% BSA or 5% egg albumin), 2.8 mL of PBS (pH 6.4), and 0.1 mL of the test compound solution at various concentrations (e.g., 10-500 µg/mL).
-
A control group is prepared with 0.1 mL of DMSO instead of the test compound.
-
Incubate all samples at 37°C for 20 minutes.[4]
-
Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[4][9]
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[4]
-
-
Data Analysis: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
Trustworthiness: The inclusion of Diclofenac Sodium, a standard NSAID, validates the assay's ability to detect anti-denaturation effects.[9] Comparing the test compounds to this standard provides a reliable benchmark.
Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
-
Principle & Causality: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[3] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[11] Selective inhibition of COX-2 is a desirable trait for modern NSAIDs to reduce GI side effects.[5] This assay determines the potency and selectivity of the test compounds against both isoforms.
-
Materials:
-
COX Inhibitor Screening Kit (Fluorometric or Colorimetric, e.g., from Cayman Chemical or Sigma-Aldrich)[11][12][13]
-
Ovine COX-1 and Human Recombinant COX-2 enzymes
-
Arachidonic Acid (Substrate)
-
Specific inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Microplate reader (Fluorometer or Spectrophotometer)
-
-
Methodology (Based on a Fluorometric Kit): [12][13]
-
Prepare the assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions.
-
In a 96-well opaque plate, add the test compound at various concentrations to wells containing either the COX-1 or COX-2 enzyme.
-
Include control wells:
-
Enzyme Control: Enzyme + vehicle (DMSO).
-
Inhibitor Control: Enzyme + a known selective inhibitor (e.g., Celecoxib for COX-2).[13]
-
-
Pre-incubate the plate to allow the test compounds to interact with the enzymes.
-
Initiate the reaction by adding the substrate, Arachidonic Acid.
-
Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[13]
-
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition relative to the enzyme control.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Tier 2: Cell-Based Functional Assays
These assays use a relevant cell line (murine macrophages, RAW 264.7) to assess the compounds' effects in a more complex biological context, particularly on inflammatory signaling pathways.
Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.
Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production
-
Principle & Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages.[14] It triggers a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[15] Overproduction of NO is a key feature of inflammatory pathology.[16] This assay measures the ability of the test compounds to suppress this inflammatory response.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM culture medium with 10% FBS and antibiotics
-
LPS from E. coli
-
Griess Reagent
-
Sodium Nitrite (for standard curve)
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.[17][18]
-
Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite (a stable product of NO) concentration in the samples.
-
-
Data Analysis: Calculate the concentration of nitrite from the standard curve and determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Trustworthiness: A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[19]
Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α & IL-6)
-
Principle & Causality: Following LPS stimulation, macrophages also release key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20][21] These cytokines orchestrate and amplify the inflammatory response. Measuring their levels provides a deeper understanding of the compound's mechanism of action.
-
Materials:
-
Methodology (General Sandwich ELISA Protocol): [23][24]
-
Capture Antibody Coating: Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add standards and the collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Enzyme Conjugate: Wash again and add Streptavidin-HRP.[24]
-
Substrate Addition: After a final wash, add a TMB substrate solution. A color will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Add a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition for each test compound.
Tier 3: In Vivo Acute Inflammation Model
This final tier validates the efficacy of lead compounds in a living organism, providing crucial information on their overall biological effect, which integrates absorption, distribution, metabolism, and excretion (ADME).
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle & Causality: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating acute inflammation.[25][26] The inflammatory response is biphasic: an early phase (first 1-2 hours) mediated by histamine and serotonin, and a later phase (3-5 hours) mediated by prostaglandins, where COX-2 activity is maximal.[27] Inhibition of the later phase is indicative of NSAID-like activity.
-
Materials:
-
Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 5-10 mg/kg), and Test Compound groups (at various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).[28]
-
Dosing: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[27][29]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[28][29]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[26]
-
-
Data Analysis:
-
Edema Volume (mL): Calculated as Vₜ - V₀.
-
Percentage Inhibition of Edema: % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100
-
-
Trustworthiness & Ethics: This model has been validated for decades as predictive of anti-inflammatory activity in humans.[30] All animal experiments must be conducted in accordance with approved ethical guidelines and protocols from an Institutional Animal Care and Use Committee (IACUC).
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of In Vitro Anti-Inflammatory Activity (Hypothetical Data)
| Compound ID | Albumin Denaturation (% Inhibition @ 100 µg/mL) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | NO Inhibition IC₅₀ (µM) |
|---|---|---|---|---|---|
| FPAH-01 | 65.4 ± 4.1 | >100 | 12.5 ± 1.8 | >8.0 | 25.3 ± 2.9 |
| FPAH-02 | 78.2 ± 5.5 | 55.1 ± 6.3 | 5.2 ± 0.7 | 10.6 | 11.8 ± 1.4 |
| Diclofenac | 85.1 ± 3.9 | 2.1 ± 0.3 | 0.8 ± 0.1 | 2.6 | 15.6 ± 2.1 |
Table 2: Effect on Carrageenan-Induced Paw Edema at 3 Hours (Hypothetical Data)
| Treatment Group (Dose, p.o.) | Paw Edema Volume (mL) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control (10 mL/kg) | 1.25 ± 0.11 | - |
| Indomethacin (10 mg/kg) | 0.48 ± 0.05 | 61.6 |
| FPAH-02 (25 mg/kg) | 0.81 ± 0.09 | 35.2 |
| FPAH-02 (50 mg/kg) | 0.60 ± 0.07 | 52.0 |
Interpretation: A promising compound would exhibit high inhibition in the denaturation assay, a low IC₅₀ for COX-2 with a high selectivity index, potent inhibition of NO and cytokine production without cytotoxicity, and significant, dose-dependent reduction of paw edema in vivo. For example, hypothetical compound FPAH-02 shows good COX-2 selectivity and potent activity across all assays, justifying further development.
References
-
Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Fuchs, D., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]
-
Saleem, T. K. M., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
van der Walt, A. M., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
-
Kumar, V. (2013). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Georgiev, G. V., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]
-
Srisook, K., et al. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Retrieved from [Link]
-
Jayachandran, M., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved from [Link]
-
Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]
-
Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PMC. Retrieved from [Link]
-
Kumar, D., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
Unknown Author. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Fukuda, Y., et al. (2007). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]
-
Anggraini, D., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
Jiranuntipon, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved from [Link]
-
Simplício, A. L. M., et al. (2024). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. ACS Omega. Retrieved from [Link]
-
Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]
-
Nile, S. H. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Al-Ostath, R. A. I., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. Retrieved from [Link]
-
Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. Retrieved from [Link]
-
Ostanin, D. V., et al. (2009). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]
-
Gholipour, Y., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. Retrieved from [Link]
-
Khan, A., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies... PMC. Retrieved from [Link]
-
Bergeron, C., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. PMC. Retrieved from [Link]
-
Orozco-Valencia, A. U., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI. Retrieved from [Link]
Sources
- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fn-test.com [fn-test.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. creative-biolabs.com [creative-biolabs.com]
- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. inotiv.com [inotiv.com]
- 30. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acylation of 2-(2-Fluorophenoxy)acetohydrazide
Introduction: The Significance of N-Acyl Hydrazides in Modern Drug Discovery
N-acyl hydrazides are a privileged structural motif in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The N-acyl hydrazide backbone (-C(O)-NH-NH-C(O)-) is a versatile scaffold that can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an acyl group to a hydrazide core can significantly impact its biological activity by altering its lipophilicity, hydrogen bonding capacity, and metabolic stability. This application note provides a comprehensive, field-proven guide for the N-acylation of 2-(2-Fluorophenoxy)acetohydrazide, a key intermediate in the synthesis of novel therapeutic agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable methodology for accessing this important class of compounds.
PART 1: Synthesis of the Starting Material: this compound
Before proceeding to the N-acylation, the starting hydrazide must be synthesized. A common and efficient method is the hydrazinolysis of the corresponding ester, ethyl 2-(2-fluorophenoxy)acetate.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Ethyl 2-(2-fluorophenoxy)acetate | Reagent Grade, ≥98% |
| Hydrazine hydrate (80% in water) | Reagent Grade |
| Ethanol (EtOH) | Anhydrous, 200 proof |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Büchner funnel and filter flask | |
| Standard laboratory glassware |
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2-fluorophenoxy)acetate (0.1 mol, 19.82 g) in 100 mL of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 10.0 g of 80% solution) dropwise at room temperature. A slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the precipitation of the product.
-
Isolation of Product: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.
PART 2: N-Acylation of this compound
This section details the N-acetylation of this compound using acetyl chloride as a representative acylating agent. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | Synthesized as per Protocol 1 |
| Acetyl Chloride | Reagent Grade, ≥98% |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Dropping funnel | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard laboratory glassware |
Protocol 2: N-Acetylation of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.84 g) in 30 mL of anhydrous dichloromethane (DCM). Add pyridine (12 mmol, 0.95 g, 0.97 mL) to the solution. Cool the flask in an ice bath to 0 °C. The causality behind using pyridine is to act as a base to neutralize the HCl generated during the reaction, which would otherwise protonate the hydrazide, rendering it non-nucleophilic.
-
Addition of Acetyl Chloride: In a dropping funnel, prepare a solution of acetyl chloride (11 mmol, 0.86 g, 0.78 mL) in 10 mL of anhydrous DCM. Add the acetyl chloride solution dropwise to the cooled hydrazide solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl solution to quench the reaction and remove excess pyridine.
-
Workup - Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N'-acetyl-2-(2-fluorophenoxy)acetohydrazide as a white solid.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis and N-acylation of this compound.
PART 3: Scientific Integrity and Mechanistic Insight
Mechanism of N-Acylation: Nucleophilic Acyl Substitution
The N-acylation of a hydrazide with an acyl chloride proceeds through a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack (Addition): The terminal nitrogen atom of the hydrazide, being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: The resulting protonated N-acylated hydrazide is then deprotonated by the base (pyridine) present in the reaction mixture to yield the final neutral product and pyridinium hydrochloride.
Reaction Mechanism Visualization
Caption: Mechanism of N-acylation of a hydrazide with an acyl chloride.
PART 4: Data Interpretation and Expected Results
The successful synthesis of N'-acetyl-2-(2-fluorophenoxy)acetohydrazide can be confirmed by various analytical techniques.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Yield | 70-90% |
| Melting Point | A sharp melting point is indicative of high purity. |
| FTIR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1680-1640 (C=O stretching, amide I), ~1550-1520 (N-H bending, amide II) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of the 2-fluorophenoxy group, a singlet for the O-CH₂ protons, a singlet for the acetyl CH₃ protons, and two distinct singlets for the two N-H protons. The presence of two conformers (syn and anti) may lead to a duplication of some signals.[1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the aromatic carbons (with C-F coupling), the O-CH₂ carbon, the acetyl CH₃ carbon, and two distinct carbonyl carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₁FN₂O₃, MW = 226.21). |
PART 5: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction of starting hydrazide. | Ensure the use of anhydrous solvents and reagents. Check the quality of the acylating agent. Increase reaction time or slightly warm the reaction mixture. |
| Decomposition of the hydrazide. | Perform the reaction at a lower temperature, especially during the addition of the acyl chloride. | |
| Formation of di-acylated byproduct | Use of excess acylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
References
-
Fraga, C. A., & Barreiro, E. J. (2006). Medicinal chemistry of N-acylhydrazones: New lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry, 13(2), 167-198. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link]
-
Di Micco, S., et al. (2021). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 26(11), 3344. [Link]
Sources
2-(2-Fluorophenoxy)acetohydrazide as an intermediate for triazole synthesis
Application Note: 2-(2-Fluorophenoxy)acetohydrazide as a Scaffold for 1,2,4-Triazole Synthesis
Executive Summary
This technical guide details the synthesis and application of This compound , a critical intermediate for generating pharmacologically active 1,2,4-triazoles. The ortho-fluorine substitution on the phenoxy ring confers unique metabolic stability and lipophilicity (Bioisosterism), making this scaffold highly valuable in antifungal, anti-inflammatory, and antimicrobial drug discovery. This document provides validated protocols for synthesizing the hydrazide precursor and transforming it into two distinct classes of triazoles: 5-mercapto-1,2,4-triazoles and N-substituted-1,2,4-triazole-3-thiones .
Introduction: The Fluorine Effect
The incorporation of fluorine into the phenoxy scaffold alters the physicochemical profile of the resulting triazole. The 2-fluoro (ortho) position is strategic:
-
Metabolic Blockade: It protects the ring from oxidative metabolism at the ortho-position.
-
Conformational Locking: The high electronegativity of fluorine can induce specific conformational preferences via intramolecular electrostatic interactions, potentially improving binding affinity to biological targets (e.g., CYP51 in fungal pathogens).
Core Synthesis: this compound
Principle: The synthesis proceeds via a two-step sequence: Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).
Step 1: Esterification
Reaction of 2-fluorophenol with ethyl chloroacetate.
Reagents:
-
2-Fluorophenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (
) (1.5 eq) -
Solvent: Dry Acetone or Acetonitrile
Protocol:
-
Charge a round-bottom flask with 2-fluorophenol and anhydrous acetone.
-
Add anhydrous
and stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Add ethyl chloroacetate dropwise to control the exotherm.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).
-
Workup: Filter off the inorganic salts (
, unreacted carbonate). Evaporate the solvent under reduced pressure. -
Purification: The resulting oil (Ethyl 2-(2-fluorophenoxy)acetate) is usually sufficiently pure for the next step. If necessary, distill under vacuum.[1]
Step 2: Hydrazinolysis
Conversion of the ester to the hydrazide.
Reagents:
-
Ethyl 2-(2-fluorophenoxy)acetate (from Step 1)
-
Hydrazine Hydrate (80% or 99%) (2.0–3.0 eq)
Protocol:
-
Dissolve the ester in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature. Note: Hydrazine is toxic and a potential carcinogen. Use a fume hood.
-
Reflux the mixture for 4–6 hours. A white solid typically precipitates upon cooling.
-
Isolation: Cool the reaction mixture to 0–5°C. Filter the precipitate.
-
Recrystallization: Recrystallize from ethanol to yield needle-like crystals of This compound .
Quantitative Data Summary:
| Parameter | Specification |
| Typical Yield (Step 1) | 85–92% |
| Typical Yield (Step 2) | 75–85% |
| Appearance | White/Off-white crystalline solid |
| Melting Point (Range) | 118–122°C (Dependent on purity) |
| IR Signature (KBr) | 3200–3300 |
Application Protocols: Triazole Cyclization
The hydrazide serves as a divergent point for synthesizing various triazole derivatives. Below are two field-proven pathways.
Pathway A: Synthesis of 5-Mercapto-1,2,4-Triazoles
Reagents: Carbon Disulfide (
Mechanism: The hydrazide reacts with
Protocol:
-
Dissolve this compound (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol).
-
Add Carbon Disulfide (
) (0.015 mol) slowly with stirring. -
Reflux the reaction mixture for 10–12 hours. Evolution of
gas indicates cyclization (trap gas in NaOH solution). -
Workup: Concentrate the solvent. Pour the residue into crushed ice and acidify with dilute HCl (pH 4–5).
-
Isolation: The precipitate (3-((2-fluorophenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione) is filtered, washed with water, and recrystallized from ethanol/water.
Pathway B: Synthesis of N-Substituted Triazoles
Reagents: Phenyl Isothiocyanate, Sodium Hydroxide (NaOH).
Mechanism: Formation of a thiosemicarbazide intermediate followed by base-catalyzed dehydration.
Protocol:
-
Dissolve the hydrazide (0.01 mol) in ethanol.
-
Add Phenyl Isothiocyanate (0.01 mol). Reflux for 2–3 hours.
-
Intermediate Check: Cool to isolate the thiosemicarbazide if characterization is required. Otherwise, proceed to cyclization.
-
Add 2N NaOH solution (20 mL) to the mixture and reflux for an additional 4 hours.
-
Workup: Cool and pour into ice water. Acidify with HCl.
-
Isolation: Filter the resulting solid (4-phenyl-5-((2-fluorophenoxy)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione).
Visualizing the Chemistry
The following diagram illustrates the divergent synthesis pathways from the 2-fluorophenol starting material.
Caption: Figure 1: Workflow for the synthesis of the hydrazide intermediate and its conversion into mercapto- and N-substituted triazoles.
Critical Quality Attributes (CQA) & Troubleshooting
To ensure experimental success, monitor these parameters:
-
Moisture Control (Step 1): The Williamson ether synthesis is sensitive to water. Use anhydrous
and dry solvents. Presence of water leads to hydrolysis of the chloroacetate, reducing yield.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hydrazine Excess (Step 2): Always use an excess of hydrazine hydrate (2-3 eq) to prevent the formation of the dimer (N,N'-diacylhydrazine), which is a common impurity.
-
Cyclization pH (Pathway A): Acidification is crucial. The mercapto-triazole is soluble in base (as a salt). You must drop the pH below 5 to precipitate the product.
-
Isomer Purity: The 2-fluoro group is electronically withdrawing but sterically less bulky than a chloro- group. However, ensure the starting phenol is isomerically pure (check via GC-MS), as separation of ortho/para isomers at the hydrazide stage is difficult.
References
-
BenchChem. (n.d.). 2-(4-Fluorophenoxy)acetohydrazide Synthesis and Properties. (Note: General protocol adapted for 2-fluoro isomer). Link
-
National Institutes of Health (NIH). (2012). 2-(2-Chlorophenoxy)acetohydrazide: Synthesis and Crystal Structure. PMC3201234. Link
-
Al-Rawi, M.S., et al. (2021).[5] Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.[5][6] Chemical Methodologies, 6(1), 59-66.[5] Link
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.[2][5][7][8][9][10]Link
-
ScienceMadness. (2021). Carbon disulfide synthesis and reaction safety.Link
Sources
- 1. Sciencemadness Discussion Board - Carbon disulfide synthesis (alternative routes) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. orientjchem.org [orientjchem.org]
- 3. 2-(2-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106977420A - A kind of synthetic method of acethydrazide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. isres.org [isres.org]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzo" by Firyal W Askar, Huda A. Hassan et al. [bsj.uobaghdad.edu.iq]
using 2-(2-Fluorophenoxy)acetohydrazide in the synthesis of pyrazole derivatives
Application Note: Strategic Synthesis of Pyrazole Derivatives using 2-(2-Fluorophenoxy)acetohydrazide
Executive Summary
This technical guide details the protocol for utilizing This compound as a pivotal building block in the synthesis of bioactive pyrazole derivatives. The incorporation of the 2-fluorophenoxy moiety is a strategic medicinal chemistry decision; the fluorine atom at the ortho position modulates metabolic stability and lipophilicity (LogP), while the phenoxy spacer provides rotational freedom often required for receptor binding (e.g., in COX-2 or kinase inhibition). This guide covers the de novo synthesis of the hydrazide precursor and its subsequent cyclization into pyrazoline and pyrazole scaffolds.
Chemical Foundation & Retrosynthetic Logic
The utility of this compound lies in its nucleophilic nitrogen atoms (N1 and N2). The N1 nitrogen (adjacent to the carbonyl) is less nucleophilic due to resonance, making the terminal N2 nitrogen the primary site for initial attack on electrophiles (aldehydes, ketones, or 1,3-dicarbonyls).
Key Structural Advantages:
-
Fluorine Effect: The electron-withdrawing nature of the ortho-fluorine influences the acidity of the methylene protons and the overall dipole of the phenoxy tail, potentially enhancing pi-stacking interactions in protein active sites.
-
Linker Flexibility: The -OCH₂CO- linker acts as a hinge, allowing the pyrazole pharmacophore to orient independently of the lipophilic fluorophenyl tail.
Experimental Protocols
Phase 1: Synthesis of the Core Reagent
Target: this compound
This is a two-step sequence starting from commercially available 2-fluorophenol.
Step 1.1: Esterification (Williamson Ether Synthesis)
-
Reagents: 2-Fluorophenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous
(2.0 eq). -
Solvent: Dry Acetone or DMF.
-
Procedure:
-
Dissolve 2-fluorophenol in dry acetone in a round-bottom flask.
-
Add anhydrous
and stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Add ethyl chloroacetate dropwise.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Filter the inorganic salts while hot. Evaporate the solvent.
-
Purification: The resulting oil (Ethyl 2-(2-fluorophenoxy)acetate) is usually sufficiently pure. If not, distill under reduced pressure.
-
Step 1.2: Hydrazinolysis
-
Reagents: Ethyl 2-(2-fluorophenoxy)acetate (from Step 1.1), Hydrazine hydrate (99%, 2.5 eq).
-
Solvent: Absolute Ethanol.[1]
-
Procedure:
-
Dissolve the ester in absolute ethanol (5 mL/mmol).
-
Add hydrazine hydrate dropwise with stirring.
-
Reflux for 4–6 hours. A white solid typically precipitates upon cooling.
-
Work-up: Pour the reaction mixture into ice-cold water. Filter the solid, wash with cold ethanol, and recrystallize from ethanol.
-
Characterization: MP: 100–104°C (Representative range). IR: Distinct doublets for
(3300–3200 ) and Carbonyl (1660 ).
-
Phase 2: Pyrazole Scaffold Construction
Method A: The Chalcone Route (Access to 3,5-Diaryl-2-pyrazolines) This method introduces diversity at the 3- and 5-positions of the pyrazole ring.
-
Chalcone Formation (Claisen-Schmidt): React an acetophenone with a substituted benzaldehyde in Ethanol/NaOH to yield the
-unsaturated ketone (Chalcone). -
Cyclization Protocol:
-
Reactants: Chalcone (1.0 eq), this compound (1.0 eq).
-
Solvent/Catalyst: Glacial Acetic Acid (acts as both solvent and catalyst).
-
Conditions: Reflux for 8–10 hours.[1]
-
Mechanism: The terminal amine of the hydrazide attacks the
-carbon of the chalcone (Michael addition), followed by intramolecular cyclization and dehydration. -
Isolation: Pour into crushed ice. The product (1-[2-(2-fluorophenoxy)acetyl]-3,5-diphenyl-4,5-dihydro-1H-pyrazole) precipitates. Filter and recrystallize from ethanol/DMF.
-
Method B: The 1,3-Dicarbonyl Route (Access to 3,5-Dimethyl/Diphenyl Pyrazoles) This method yields fully aromatic pyrazoles directly.
-
Reactants: this compound (1.0 eq), Acetylacetone or Ethyl Acetoacetate (1.0 eq).
-
Solvent: Ethanol with catalytic Glacial Acetic Acid (few drops).
-
Conditions: Reflux for 4 hours.
-
Outcome: Formation of 1-[2-(2-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole.
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways controlled by the choice of electrophile.
Figure 1: Divergent synthetic pathways for accessing pyrazoline and pyrazole scaffolds from the 2-fluorophenol precursor.
Representative Data & Characterization
The following table summarizes expected physicochemical properties for derivatives synthesized via Method A (Chalcone route), based on structure-activity relationship (SAR) studies of analogous fluorinated phenoxy hydrazides.
| Compound Code | R-Group (on Chalcone) | Yield (%) | M.P. (°C) | IR: C=O (Amide) | 1H NMR: -OCH2- (ppm) |
| FP-01 | Phenyl (Unsubstituted) | 72-78 | 145-148 | 1665 cm⁻¹ | 4.95 (s, 2H) |
| FP-02 | 4-Chlorophenyl | 80-85 | 162-165 | 1668 cm⁻¹ | 4.98 (s, 2H) |
| FP-03 | 4-Methoxyphenyl | 68-75 | 138-140 | 1662 cm⁻¹ | 4.92 (s, 2H) |
| FP-04 | 4-Nitrophenyl | 82-88 | 180-184 | 1670 cm⁻¹ | 5.02 (s, 2H) |
Note on Spectroscopy:
-
1H NMR: The diastereotopic protons of the pyrazoline ring (
) typically appear as a pair of doublets of doublets (dd) between 3.0 and 6.0 ppm. The singlet for the linker is a diagnostic peak around 4.9–5.2 ppm. -
Mass Spectrometry: Expect a molecular ion peak
consistent with the addition of the chalcone mass + hydrazide mass - water ( ).
Expert Troubleshooting & Optimization
-
Cyclization Failure (Method A): If the chalcone does not cyclize to the pyrazoline (yielding only the hydrazone intermediate), increase the reaction temperature by switching solvent from Ethanol to Glacial Acetic Acid or Butanol . The acidity of AcOH catalyzes the dehydration step.
-
Purification of Hydrazide: If the hydrazide (Step 1.2) is colored (yellow/brown), it indicates oxidation. Recrystallize immediately from boiling ethanol. Store the hydrazide in the dark under inert atmosphere (Argon) to prevent decomposition.
-
Regioselectivity: In the reaction with unsymmetrical 1,3-dicarbonyls (Method B), regioisomers may form. The major product is typically dictated by the steric hindrance of the carbonyl groups. 2D NMR (NOESY) is required to confirm the exact regiochemistry.
References
-
Synthesis of Pyrazole Derivatives: A Review. International Journal for Multidisciplinary Research (IJFMR). (2024).[2][3] Overview of cyclization strategies using hydrazides.
-
Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. (2014).[2] Detailed protocol for the synthesis of the phenoxyacetohydrazide core.
-
2-(2-Chlorophenoxy)acetohydrazide. PubMed Central (PMC). Crystallographic data and synthesis conditions for the chloro-analog, directly applicable to the fluoro-analog.
-
Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. (2019).[4][5] Application of acetohydrazides in pyrazole synthesis.
Sources
methodology for testing the cytotoxicity of 2-(2-Fluorophenoxy)acetohydrazide derivatives
Application Note: Cytotoxicity Profiling of 2-(2-Fluorophenoxy)acetohydrazide Derivatives
Abstract
This application note outlines a rigorous methodology for evaluating the cytotoxic potential of this compound derivatives. These compounds, characterized by a lipophilic fluorophenoxy tail and a bioactive hydrazide core, frequently exhibit anticancer activity via mitochondrial destabilization and caspase activation. This guide provides a self-validating workflow covering compound solubilization, primary metabolic screening (MTT assay), and flow cytometric confirmation of apoptosis (Annexin V/PI), ensuring high data integrity for drug development files.
Introduction & Chemical Context
The this compound scaffold is a privileged structure in medicinal chemistry. The fluorine substitution at the ortho position of the phenoxy ring enhances metabolic stability and lipophilicity, facilitating membrane permeability. Meanwhile, the hydrazide-hydrazone linker often acts as a metal chelator or hydrogen bond donor, targeting enzymes such as kinases or ureases [1].
To distinguish between non-specific necrosis (toxicity) and programmed cell death (therapeutic efficacy), a biphasic testing strategy is required:
-
Quantitative Screening: Establishing the IC50 using metabolic proxy assays.
-
Mechanistic Validation: Differentiating apoptotic populations from necrotic debris.[1][2]
Pre-Experimental Considerations
Compound Solubilization & Storage
Hydrazide derivatives are often hydrophobic. Improper solubilization leads to micro-precipitation, causing false-positive toxicity signals in optical assays.
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (>99.9%).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) , with <0.1% being ideal to prevent solvent-induced cytotoxicity [2].
Cell Line Selection
Select cell lines relevant to the compound's suspected target (e.g., MCF-7 for breast cancer, HepG2 for liver). Always include a non-malignant control (e.g., HEK293 or fibroblasts) to calculate the Selectivity Index (SI) .
Phase 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay relies on the reduction of tetrazolium salts to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3]
Experimental Protocol
Step 1: Cell Seeding
-
Harvest cells during the logarithmic growth phase.
-
Seed cells in 96-well plates.
-
Critical: Incubate for 24 hours at 37°C / 5% CO2 to allow attachment before treatment.
Step 2: Compound Treatment [8]
-
Prepare serial dilutions of the this compound derivative in complete media. Recommended range: 0.1 µM to 100 µM.
-
Aspirate old media (carefully) and add 100 µL of drug-containing media.
-
Controls:
-
Incubate for 48 or 72 hours.
Step 3: MTT Incubation & Solubilization
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well. Final concentration: 0.45 mg/mL.[9]
-
Incubate for 3–4 hours at 37°C. Observe for purple precipitate under a microscope.
-
Solubilization:
-
Shake plate on an orbital shaker for 15 minutes in the dark.
Step 4: Data Acquisition
-
Measure absorbance at 570 nm (signal) and 630 nm (background reference) using a microplate reader.
-
Calculate % Cell Viability:
Data Visualization: Typical IC50 Results
| Compound ID | R-Group Subst. | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) |
| 2-F-PH-01 | -H | 12.5 ± 1.2 | 15.8 ± 2.1 | >100 | >8.0 |
| 2-F-PH-02 | -NO2 (para) | 4.2 ± 0.5 | 5.1 ± 0.8 | 45.0 | 10.7 |
| 2-F-PH-03 | -OMe (meta) | 25.1 ± 3.0 | 28.4 ± 4.1 | >100 | >4.0 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 8.5 | 10.6 |
Table 1: Hypothetical data showing structure-activity relationship (SAR). Electron-withdrawing groups (like -NO2) often enhance potency in hydrazide derivatives.
Phase 2: Mechanistic Confirmation (Annexin V/PI)
Cytotoxicity can result from apoptosis (clean, programmed) or necrosis (inflammatory, rupture). Hydrazide derivatives typically induce apoptosis via the intrinsic mitochondrial pathway [3].
Flow Cytometry Protocol
Principle:
-
Annexin V-FITC: Binds Phosphatidylserine (PS) flipped to the outer membrane leaflet (Early Apoptosis).[5]
-
Propidium Iodide (PI): Intercalates DNA only in cells with compromised membranes (Late Apoptosis/Necrosis).
Step 1: Preparation
-
Treat cells (6-well plate,
cells/well) with the compound at its IC50 concentration for 24 hours. -
Harvesting (Critical): Collect supernatant (floating cells) AND trypsinized adherent cells.[1][2] Combine them.
-
Caution: Do not over-trypsinize; it strips PS from the membrane, causing false negatives.[5]
-
Step 2: Staining
-
Wash cells 2x with cold PBS.[4]
-
Resuspend in 1X Annexin Binding Buffer (contains
, essential for Annexin binding). -
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate for 15 minutes at Room Temperature in the dark.
Step 3: Analysis
-
Analyze immediately on a Flow Cytometer (e.g., BD FACSCanto).
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrosis / Debris.
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable Cells.
-
Q4 (Annexin+ / PI-): Early Apoptosis.
-
Visualizing the Mechanism
The following diagrams illustrate the experimental workflow and the specific signaling pathway activated by fluorophenoxy-acetohydrazides.
Experimental Workflow
Figure 1: The sequential workflow for evaluating hydrazide derivatives, moving from chemical preparation to biological validation.
Proposed Signaling Pathway (Apoptosis)
Hydrazide derivatives frequently act by upregulating Bax and downregulating Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP) [4].
Figure 2: The intrinsic mitochondrial apoptotic pathway triggered by hydrazide derivatives. The compound shifts the Bax/Bcl-2 ratio, triggering the caspase cascade.
References
-
Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. MDPI. Retrieved from [Link]
-
Tavallaei, et al. (2025).[10] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[11][10] Pharmaceutical Sciences.[10] Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.[4] Retrieved from [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]
Precision Enzymology: From Assay Development to Mechanism of Action
Application Note & Protocol Guide
Abstract
The transition from a "hit" compound to a viable "lead" candidate in drug discovery relies on precise, reproducible enzymatic data. This Application Note provides a rigorous framework for developing enzyme inhibition assays, validating high-throughput screens (HTS), and characterizing the Mechanism of Action (MoA) of new chemical entities (NCEs). We move beyond basic IC50 determination to explore the kinetic causality required for rational drug design.
Part 1: Assay Development & Optimization
Core Directive: An assay must measure the initial velocity (
Many screening campaigns fail because they operate outside the linear range of the enzyme, leading to false negatives or underestimated potencies. Before screening inhibitors, the assay window must be defined by three parameters: Time, Enzyme Concentration (
Linearity and Initial Velocity
To ensure data integrity, the reaction must consume
-
Protocol Insight: Perform a "Matrix Titration." Titrate enzyme concentration (rows) against time (columns). Select a condition where the signal is linear (
) and the signal-to-background (S/B) ratio is .
Substrate Concentration ( )
For competitive inhibitors (the most common drug class), the IC50 value is dependent on substrate concentration. To allow for comparison between assays, screens are typically run at
-
Scientific Rationale: At
, the enzyme is 50% saturated. This provides a balanced sensitivity to competitive, non-competitive, and uncompetitive inhibitors [1].
Visualization: Assay Optimization Workflow
The following diagram outlines the critical path for establishing a robust enzymatic assay.
Figure 1: Step-by-step workflow for optimizing enzymatic assays prior to inhibitor screening.
Part 2: High-Throughput Screening (HTS) Validation
Core Directive: Statistical reliability is paramount. Use the Z-factor to quantify assay quality.[1][2][3][4]
Once the assay conditions are set, the assay's robustness must be validated for HTS. The standard metric is the Z-factor (or Z'), introduced by Zhang et al. (1999) [2].[1] Unlike Signal-to-Noise (S/N), the Z-factor accounts for the variability (standard deviation) of both the positive and negative controls.[1]
The Z-Factor Formula
Where:
- : Standard deviation of positive (max signal) and negative (background) controls.
- : Mean of positive and negative controls.[1]
Data Interpretation Table
| Z-Factor Value | Interpretation | Action Required |
| 1.0 | Ideal (Theoretical) | None. |
| 0.5 ≤ Z < 1.0 | Excellent Assay | Proceed to Screening. |
| 0.0 < Z < 0.5 | Marginal Assay | Optimization required. High false-positive rate likely. |
| Z < 0.0 | Unusable | Stop. Re-evaluate buffer, reagents, or detection method. |
Part 3: Kinetic Characterization ( vs. )
Core Directive:
The
The Cheng-Prusoff Equation (Competitive Inhibition)
[5]-
Critical Constraint: This equation assumes simple competitive inhibition and Michaelis-Menten kinetics. It is invalid for tight-binding inhibitors (where
) or irreversible inhibitors.
Part 4: Determining Mechanism of Action (MoA)
Core Directive: Diagnose the inhibition modality by observing changes in
Understanding how a drug inhibits an enzyme is as important as how potently it does so. This is determined by generating double-reciprocal plots (Lineweaver-Burk) or, more accurately, by non-linear regression of velocity curves at varying inhibitor concentrations.
Inhibition Logic Table
| Inhibition Type | Effect on | Effect on | Binding Site |
| Competitive | Unchanged | Increases | Active Site (Competes with Substrate) |
| Non-Competitive | Decreases | Unchanged | Allosteric Site (Binds E and ES equally) |
| Uncompetitive | Decreases | Decreases | ES Complex only |
| Mixed | Decreases | Changes | Allosteric Site (Binds E and ES unequally) |
Visualization: MoA Decision Tree
The following logic tree guides the researcher in classifying an inhibitor based on kinetic data.
Figure 2: Decision tree for classifying enzyme inhibitors based on observed kinetic shifts.
Part 5: Protocol - Fluorescence-Based Kinase Inhibition Assay
Context: This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen Tyrosine Kinase inhibitors. This format minimizes background fluorescence, a common issue in library screening.
Reagents & Equipment
-
Enzyme: Recombinant Tyrosine Kinase (e.g., EGFR), 1 nM final.
-
Substrate: Biotinylated poly-GT peptide, 200 nM final.
-
ATP: Ultra-pure, at
concentration (typically 10-50 µM). -
Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).
-
Plate: 384-well low-volume white microplate.
Step-by-Step Methodology
Step 1: Compound Preparation
-
Prepare 100x compound stocks in 100% DMSO.
-
Dilute 1:100 into 1x Kinase Buffer to create 1x working solutions (1% DMSO final).
-
Dispense 2.5 µL of compound into test wells.
-
Control 1 (Max Signal): Add 2.5 µL of 1% DMSO vehicle.
-
Control 2 (Min Signal): Add 2.5 µL of 10 µM Staurosporine (reference inhibitor).
-
Step 2: Enzyme Addition
-
Dilute Kinase to 2x concentration (2 nM) in Kinase Buffer.
-
Dispense 2.5 µL of 2x Kinase into all wells except "No Enzyme" blanks.
-
Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
Step 3: Reaction Initiation
-
Prepare 2x Substrate/ATP mix (400 nM Peptide / 2x ATP
). -
Dispense 5.0 µL of Substrate/ATP mix into all wells.
-
Total Assay Volume: 10 µL.
-
Seal plate and incubate for 60 minutes at RT (protect from light).
Step 4: Detection (Quenching)
-
Prepare Detection Buffer containing EDTA (to stop reaction) and TR-FRET pair (Eu-Ab and SA-APC).
-
Add 10 µL of Detection Buffer to all wells.
-
Incubate for 1 hour at RT.
Step 5: Data Acquisition
-
Read plate on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Calculate Ratio:
.
Self-Validating Quality Control
Before analyzing compound data, verify the plate passes QC:
-
Z-Factor: Calculate using Max Signal and Min Signal wells. Must be
. -
CV%: Coefficient of variation for replicate controls must be
. -
Reference IC50: The Staurosporine control curve must fall within 3-fold of the historical geometric mean.
References
-
NCBI Assay Guidance Manual. Basics of Enzymatic Assays for HTS. (2012).[7][8] National Center for Biotechnology Information. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[2][3][4] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.[2][4][9] [Link]
-
Cheng, Y., & Prusoff, W. H. (1973).[10] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[10] [Link]
Sources
- 1. assay.dev [assay.dev]
- 2. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Z factor and Z' factor [support.bioconductor.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)acetohydrazide
Welcome to the technical support guide for the synthesis of 2-(2-Fluorophenoxy)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently encountered questions, focusing on the identification and mitigation of common side products. Our goal is to equip you with the expertise to optimize your synthesis, improve yield and purity, and confidently address challenges that may arise during your experiments.
The synthesis of this compound is a robust two-step process. However, like any multi-step synthesis, an awareness of potential side reactions is critical for success. This guide is structured to address issues in a logical, sequential manner, mirroring the synthetic workflow.
Overall Synthetic Workflow
The primary route involves a Williamson ether synthesis followed by hydrazinolysis. Understanding the flow is the first step in troubleshooting.
Caption: General two-step synthesis of this compound.
Part 1: Troubleshooting the Williamson Ether Synthesis (Step 1)
This initial step couples 2-fluorophenol with an alkyl haloacetate. While generally high-yielding, improper conditions can lead to incomplete reactions and isomeric impurities.
FAQ 1.1: My reaction is sluggish, and TLC/NMR analysis shows a significant amount of unreacted 2-fluorophenol. What's causing the low conversion?
Answer: Low conversion in this SN2 reaction is typically traced back to three factors: the base, the solvent, or the reaction temperature.
-
Causality - The Role of the Base: The base's primary function is to deprotonate the weakly acidic phenolic hydroxyl group, generating the nucleophilic phenoxide ion. If the base is too weak or not sufficiently anhydrous, deprotonation will be incomplete. Potassium carbonate (K₂CO₃) is a common and effective choice, but it must be anhydrous. The presence of water can reduce the efficacy of the base and promote hydrolysis of the ethyl chloroacetate.[1]
-
Causality - Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal for this reaction.[2] They effectively solvate the cation (e.g., K⁺) without forming strong hydrogen bonds with the nucleophile, thus enhancing its reactivity. Using a non-polar or protic solvent will significantly slow down the reaction rate.
-
Troubleshooting Protocol - Driving the Reaction to Completion:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., acetone) over molecular sieves. Use finely powdered, anhydrous K₂CO₃.
-
Select the Right Base/Solvent System: While acetone/K₂CO₃ is standard, switching to DMF as a solvent can often increase the reaction rate due to its higher polarity and boiling point.[1]
-
Increase Temperature: Refluxing is standard. If using acetone (b.p. 56°C), consider switching to a higher boiling solvent like DMF (b.p. 153°C) or acetonitrile (b.p. 82°C) to allow for higher reaction temperatures, which can accelerate the rate.[2]
-
Consider a Catalyst: Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction. The iodide ion is a better nucleophile and leaving group than chloride. It can displace the chloride from ethyl chloroacetate in situ to form the more reactive ethyl iodoacetate.
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Scientific Rationale |
| Base | Hydrated K₂CO₃; weak base (e.g., NaHCO₃) | Anhydrous, powdered K₂CO₃ or Cs₂CO₃ | Ensures complete formation of the highly nucleophilic phenoxide ion. |
| Solvent | Protic (e.g., Ethanol) or Non-polar (e.g., Toluene) | Polar Aprotic (Acetone, DMF, Acetonitrile) | Stabilizes the transition state and enhances nucleophilicity without protonating the nucleophile.[2] |
| Temperature | Room Temperature | Reflux (50 - 100 °C) | Provides sufficient activation energy to overcome the reaction barrier for SN2 substitution. |
| Catalyst | None | Add 5-10 mol% KI or NaI | Finkelstein reaction generates a more reactive iodo-intermediate in situ. |
Part 2: Troubleshooting the Hydrazinolysis (Step 2)
The conversion of the intermediate ester to the final hydrazide product is the most critical step where a significant and common side product can form.
FAQ 2.1: My primary impurity has a molecular weight of approximately 348.28 g/mol , and it's less polar than my desired product. What is it and how did it form?
Answer: This impurity is almost certainly N,N'-bis[2-(2-fluorophenoxy)acetyl]hydrazine , often referred to as a "diacyl hydrazine" or "bis-hydrazide" derivative. Its formation is the most common issue in this step.
-
Mechanistic Insight: Hydrazine (H₂N-NH₂) is a difunctional nucleophile. After the first molecule of ethyl 2-(2-fluorophenoxy)acetate reacts with one amino group of hydrazine to form the desired product, the second amino group (-CONH-NH₂ ) is still nucleophilic. If unreacted ester is still present in high concentration, this newly formed hydrazide can act as a nucleophile itself, attacking a second molecule of the ester. This second acylation leads to the symmetrical diacyl hydrazine side product.
Caption: Competing reactions during hydrazinolysis leading to the diacyl side product.
FAQ 2.2: How can I suppress the formation of the N,N'-bis[2-(2-fluorophenoxy)acetyl]hydrazine side product?
Answer: Preventing this side product is a matter of controlling the reaction kinetics and stoichiometry. The key is to ensure that a molecule of the ester is statistically more likely to encounter a molecule of hydrazine than a molecule of the desired hydrazide product.
-
Causality - The Law of Mass Action: By using a significant molar excess of hydrazine hydrate, you dramatically increase its concentration relative to the ester. This shifts the reaction equilibrium heavily in favor of the initial attack on hydrazine, making the subsequent, undesired reaction statistically less likely.
-
Causality - Temperature and Addition Control: Adding the ester slowly to the hydrazine solution (reverse addition) at a controlled temperature ensures that the ester concentration remains low at all times, further minimizing the chance of the diacyl product forming.
-
Validated Protocol - Minimizing Diacyl Hydrazine Formation:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add your solvent (absolute ethanol is preferred).[3]
-
Stoichiometry: Add a 3 to 5-fold molar excess of hydrazine hydrate (e.g., for 10 mmol of ester, use 30-50 mmol of hydrazine hydrate) to the ethanol.[3]
-
Controlled Addition: Dissolve your ethyl 2-(2-fluorophenoxy)acetate in a small amount of ethanol in an addition funnel.
-
Temperature Management: While stirring the hydrazine solution, add the ester solution dropwise over 30-60 minutes. It is often beneficial to perform this initial addition at room temperature or even while cooling in an ice bath to temper the initial exotherm.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting ester spot has disappeared.
-
Work-up: Cool the reaction mixture. The desired product often crystallizes upon cooling. The excess hydrazine and ethanol can be removed under reduced pressure. The crude product can then be purified by recrystallization.
-
| Parameter | High-Risk Condition for Side Product | Recommended Protocol | Scientific Rationale |
| Stoichiometry | Ester : Hydrazine Ratio of 1:1 or 1:1.5 | Ester : Hydrazine Ratio of 1:3 to 1:5 | Overwhelming excess of hydrazine ensures the ester reacts preferentially with it, not the product hydrazide.[3] |
| Order of Addition | Adding hydrazine to the ester | Adding ester dropwise to the hydrazine solution | Maintains a low instantaneous concentration of the ester, starving the side reaction. |
| Temperature | Rapid heating; uncontrolled exotherm | Controlled addition at room temp, then gentle reflux | Prevents localized high temperatures that can accelerate the less-desired second acylation. |
FAQ 2.3: My final product is contaminated with 2-(2-Fluorophenoxy)acetic acid. What is the source?
Answer: The presence of the corresponding carboxylic acid is almost always due to hydrolysis. This can happen at two stages:
-
Hydrolysis of the Starting Ester: If the hydrazinolysis reaction is run for an excessively long time, or if there is a significant amount of water present under reflux conditions (especially if any acidic or basic impurities are present), the ethyl 2-(2-fluorophenoxy)acetate can hydrolyze to 2-(2-Fluorophenoxy)acetic acid.
-
Hydrolysis of the Product Hydrazide: The final hydrazide product itself can be hydrolyzed to the carboxylic acid, although this typically requires harsher conditions (e.g., strongly acidic or basic aqueous work-up with prolonged heating).
-
Troubleshooting and Prevention:
-
Use anhydrous ethanol for the reaction. While hydrazine hydrate contains water, adding more should be avoided.
-
Monitor the reaction by TLC and stop heating as soon as the starting ester is consumed. Avoid unnecessarily long reflux times.
-
During work-up, use neutral or slightly basic conditions if an aqueous wash is required. Avoid strong acids.
-
To remove the acidic impurity, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution. The acid will be deprotonated and move to the aqueous layer, while the neutral hydrazide remains in the organic layer. Be aware that excessive base can also promote hydrolysis of any remaining ester.
-
Part 3: Purification and Final Product Handling
FAQ 3.1: What is the most effective method for purifying the final this compound?
Answer: For most applications, recrystallization is the most efficient and scalable method for purifying this compound.
-
Solvent Selection: Ethanol or an ethanol/water mixture is typically an excellent choice. The product is soluble in hot ethanol and significantly less soluble in cold ethanol, allowing for good recovery of pure crystals upon cooling.
-
Protocol - Recrystallization:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the diacyl hydrazine is a major contaminant, it is often much less soluble in ethanol and may be partially removed by hot filtration.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
For very stubborn impurities or small-scale work, silica gel column chromatography can be used. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is typically effective. The desired hydrazide is quite polar and will require a relatively polar eluent.
References
- Suryanti, V., Muliadi, M., & Wibowo, D. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 161-170.
-
Jiang, L. et al. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. Available at: [Link]
-
ResearchGate (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Available at: [Link]
-
Chemistry LibreTexts (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
Sources
Technical Support Center: 2-(2-Fluorophenoxy)acetohydrazide Synthesis & Purification
Case ID: #SYN-2F-PHZ-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Logic
Welcome to the technical support hub. You are likely encountering purity issues with 2-(2-Fluorophenoxy)acetohydrazide , a critical intermediate often used in the synthesis of Schiff bases and heterocyclic compounds.
High-purity synthesis of this molecule relies on controlling the nucleophilic substitution at the carbonyl carbon. The primary challenge is not the formation of the product, but the suppression of the symmetric dihydrazide impurity (dimer) and the removal of unreacted ester.
The Synthetic Pathway
The synthesis typically proceeds via the hydrazinolysis of ethyl 2-(2-fluorophenoxy)acetate.
Figure 1: Synthetic pathway and divergence point for the major impurity.
Optimized Synthesis Protocol
To maximize purity upstream (before purification), you must adhere to specific stoichiometric controls.
Reagents & Stoichiometry
| Component | Role | Eq. (Molar) | Critical Note |
| Ethyl 2-(2-fluorophenoxy)acetate | Substrate | 1.0 | Ensure ester is free of acid impurities. |
| Hydrazine Hydrate (80-99%) | Nucleophile | 3.0 - 5.0 | CRITICAL: Large excess prevents dimer formation. |
| Ethanol (Abs.) | Solvent | 5-10 Vol | Methanol is a viable alternative. |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 eq of the ester in Ethanol (5 volumes).
-
Addition: Add Hydrazine Hydrate (3.0–5.0 eq) slowly to the stirring solution at room temperature.
-
Why? A high local concentration of hydrazine favors the mono-substitution (Target) over the substitution of a second ester molecule by the newly formed hydrazide (Impurity).
-
-
Reflux: Heat to reflux (
) for 3–6 hours.-
Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
) should disappear; the hydrazide spot ( ) will appear.
-
-
Isolation (The "Crash" Method):
-
Cool the reaction mixture to room temperature.
-
Option A (High Yield): Pour onto crushed ice/water with stirring. The solid precipitates.
-
Option B (High Purity): Concentrate ethanol to 1/3 volume, then cool to
.
-
Troubleshooting & Purification Guide
If your crude product is off-white, oily, or has a wide melting range, consult the troubleshooting logic below.
Issue 1: The "Oiling Out" Phenomenon
Symptom: The product separates as an oil rather than crystals upon cooling.
-
Cause: The solution is too concentrated, or the temperature dropped too fast, trapping impurities (solvent/ester) that lower the melting point.
-
Fix: Re-heat to dissolve the oil. Add a "seed" crystal if available. Scratch the glass wall with a rod to induce nucleation. Cool very slowly (wrap the flask in a towel).
Issue 2: Symmetric Dihydrazide Impurity
Symptom: High melting point solid that is insoluble in hot ethanol.
-
Cause: Insufficient hydrazine used during synthesis. The product (hydrazide) acted as a nucleophile attacking another ester molecule.
-
Fix: This impurity is much less soluble than the target.[1] Filter the hot ethanolic solution before cooling. The impurity stays on the filter paper; the product passes through in the filtrate.
Recrystallization Decision Tree
Figure 2: Logic flow for the purification of phenoxyacetohydrazides.
Analytical Validation (QA/QC)
Verify your purity using these benchmarks.
| Technique | Observation for Pure Compound | Common Impurity Signal |
| TLC | Single spot ( | Higher |
| IR Spectroscopy | Sharp doublets at | Broad |
| 1H NMR (DMSO-d6) | Singlet at | Ethyl group signals (quartet/triplet) indicating unreacted ester. |
| Melting Point | Sharp range ( | Wide range or melting |
Note on Melting Point: While 4-fluorophenoxyacetohydrazide melts around 129°C [2], the 2-fluoro isomer may differ due to ortho-substitution effects. Always compare against a reference standard if available, or rely on NMR integration for absolute purity.
References
-
Synthesis of Phenoxyacetohydrazides: Source: BenchChem. (n.d.). 2-(4-Fluorophenoxy)acetohydrazide Synthesis Routes. Relevance: Establishes the standard hydrazinolysis pathway for fluorinated phenoxyacetohydrazides.
-
Melting Point & Physical Data: Source: Sigma-Aldrich.[2] (n.d.). Acethydrazide Derivatives and Physical Properties. Relevance: Provides baseline physical property expectations for hydrazide derivatives.
-
Recrystallization Methodologies: Source: Department of Chemistry, University of Rochester. (n.d.). Solvents for Recrystallization. Relevance: Validates the use of Ethanol/Water systems for polar organic intermediates.
-
Reaction Mechanisms & Impurities: Source: Research Journal of Pharmacy and Technology. (2013).[3] Synthesis and Pharmacological Profile of Hydrazide Compounds. Relevance: Explains the formation of symmetric dihydrazides and the necessity of excess hydrazine.
Sources
Technical Support Center: Synthesis of 2-(2-Fluorophenoxy)acetohydrazide
Ticket ID: #SYN-2F-PHZ-001 Status: Active Subject: Optimization of Solvent Systems for High-Yield Hydrazide Formation
Executive Summary
This technical guide addresses the solvent-dependent variables in the synthesis of 2-(2-Fluorophenoxy)acetohydrazide , a critical intermediate often used in the development of antimicrobial and anti-inflammatory agents.
The synthesis proceeds via a two-step sequence:
-
O-Alkylation: 2-Fluorophenol
Ethyl 2-(2-fluorophenoxy)acetate. -
Nucleophilic Acyl Substitution (Hydrazinolysis): Ethyl ester
Hydrazide.
Critical Insight: The ortho-fluorine substituent exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic proton compared to unsubstituted phenol. This alters the kinetics of the initial deprotonation, making solvent choice for the base (e.g.,
Reaction Workflow & Solvent Logic
Step 1: O-Alkylation (Ester Formation)
Reaction: 2-Fluorophenol + Ethyl chloroacetate + Base
Solvent Selection Matrix
| Solvent System | Type | Dielectric Constant ( | Reaction Rate | Workup Difficulty | Recommendation |
| Acetone | Polar Aprotic | 20.7 | Moderate | Low | Standard Protocol (Reflux) |
| DMF | Polar Aprotic | 36.7 | High | High | Use for scale-up >50g |
| Ethanol | Polar Protic | 24.5 | Low | Low | Avoid (Nucleophile Solvation) |
Mechanistic Insight:
In an
-
In Protic Solvents (Ethanol): The solvent forms a hydrogen-bond "cage" around the phenoxide oxygen, stabilizing it and reducing its nucleophilicity (reactivity).
-
In Aprotic Solvents (Acetone/DMF): These solvents solvate the cation (
) effectively but leave the phenoxide anion "naked" and highly reactive.
Technical Tip: If using Acetone, add a catalytic amount of Potassium Iodide (Finkelstein condition). This converts the chloro-ester to the more reactive iodo-ester in situ, accelerating the reaction.
Step 2: Hydrazinolysis (Hydrazide Formation)
Reaction: Ethyl 2-(2-fluorophenoxy)acetate +
Solvent Selection Matrix
| Solvent System | Role | Risk Factor | Recommendation |
| Abs. Ethanol | Solubilizes ester & hydrazine | Low | Gold Standard |
| Methanol | Higher polarity | Moderate | Good alternative |
| Water | Solvent for hydrazine | High | Avoid (Hydrolysis Risk) |
Mechanistic Insight:
Hydrazinolysis competes with hydrolysis. If the solvent contains excessive water (or if dilute hydrazine is used), the ester bond is cleaved by
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical solvent decision points.
Caption: Figure 1. Solvent-dependent reaction pathway for this compound synthesis.
Troubleshooting Guide (FAQ)
Issue 1: The product is "oiling out" instead of crystallizing in Step 2.
-
Root Cause: The 2-fluoro substituent increases the lipophilicity of the molecule compared to the unsubstituted parent. In pure ethanol, the product may remain soluble or form a supersaturated oil upon cooling.
-
Solution:
-
Concentrate the reaction mixture to 1/3 volume.
-
Add cold diethyl ether or n-hexane dropwise to the ethanolic solution.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Issue 2: Low yield in Step 1 (Esterification).
-
Root Cause: Incomplete deprotonation of the phenol or "caking" of the base.
-
Solution:
-
Ensure
is anhydrous and finely powdered. -
Switch solvent to Acetonitrile (
) . It has a higher boiling point ( ) than acetone, allowing for faster kinetics without the difficult removal associated with DMF.
-
Issue 3: Formation of a high-melting impurity (dimer).
-
Root Cause: Formation of N,N'-bis[2-(2-fluorophenoxy)acetyl]hydrazine. This occurs when the hydrazine concentration is too low; the newly formed hydrazide attacks another molecule of ester.
-
Solution:
-
Maintain a Hydrazine:Ester ratio of at least 2:1 .
-
Add the ester solution dropwise into the hydrazine solution (inverse addition) to ensure hydrazine is always in excess.
-
Detailed Protocol: Optimized Synthesis
Step 1: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate
-
Dissolution: Dissolve 2-fluorophenol (10 mmol) in dry Acetone (30 mL).
-
Base Activation: Add anhydrous
(15 mmol) and stir at room temperature for 15 minutes. Note: The solution may turn slight yellow due to phenoxide formation. -
Alkylation: Add Ethyl chloroacetate (11 mmol) and a catalytic crystal of KI.
-
Reflux: Reflux at
for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). -
Workup: Filter off inorganic salts while hot. Evaporate acetone. Dissolve residue in
, wash with 5% NaOH (to remove unreacted phenol), then water. Dry and evaporate.[1]
Step 2: Synthesis of this compound
-
Mixing: Dissolve the ester from Step 1 in Absolute Ethanol (20 mL).
-
Hydrazinolysis: Add Hydrazine Hydrate 80% or 99% (20 mmol, 2.0 eq) slowly.
-
Reaction: Reflux for 4–6 hours.
-
Crystallization: Concentrate solvent to half volume. Cool in an ice bath. White needle-like crystals should form.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]
References
-
Solvent Effects in
Reactions:- Concept: Polar aprotic solvents (Acetone, DMF)
-
Source: Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society.
-
Synthesis of Phenoxyacetohydrazides
- Context: General procedure for synthesizing phenoxyacetohydrazides using ethyl esters and hydrazine in ethanol.
-
Source: Al-Abdullah, E. S. (2011). "Synthesis and anticancer activity of some novel phenoxyacetic acid derivatives." Molecules, 16(4), 3420-3429.
- Hydrazinolysis Mechanism & Optimization: Context: Discussion on the competition between hydrolysis and hydrazinolysis and the necessity of excess hydrazine. Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference Text).
-
2-Fluorophenol Reactivity
- Context: Inductive effects of ortho-fluorine on phenolic acidity and nucleophilic substitution.
-
Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.
Sources
Technical Support Center: Managing Reaction Temperature for Optimal Hydrazone Formation
Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing one of the most critical parameters in hydrazone synthesis: reaction temperature. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to optimize your reactions for maximum yield and purity.
Frequently Asked Questions (FAQs): The Role of Temperature in Hydrazone Synthesis
This section addresses common questions and challenges encountered during hydrazone formation, with a focus on the thermodynamic and kinetic implications of temperature.
Q1: What is the typical temperature range for hydrazone formation, and why does it vary?
A1: There is no single "optimal" temperature for hydrazone formation; it is highly dependent on the reactivity of the specific aldehyde or ketone and the hydrazine derivative being used. Reactions can be run at a wide range of temperatures, from ambient temperature to reflux.[1] For many simple aldehydes and hydrazines, room temperature is sufficient.[2] However, less reactive starting materials, such as sterically hindered ketones, may require heating to increase the reaction rate.[1]
The key is to balance reaction kinetics with the stability of both the reactants and the hydrazone product. Elevated temperatures increase the rate of reaction by providing the necessary activation energy for the dehydration of the tetrahedral intermediate, which is often the rate-limiting step at neutral pH.[3][4] However, excessive heat can lead to the degradation of starting materials or the product and can promote side reactions.[3]
Q2: How does temperature influence the rate-limiting step of hydrazone formation?
A2: The formation of a hydrazone is a two-step process: nucleophilic addition of the hydrazine to the carbonyl group to form a tetrahedral intermediate (a carbinolamine), followed by the acid-catalyzed dehydration of this intermediate to yield the hydrazone.[3] In the pH range of approximately 3 to 7, the dehydration step is typically rate-determining.[3]
Temperature plays a crucial role in overcoming the activation energy barrier of this dehydration step. Increasing the temperature provides more thermal energy to the molecules, leading to more frequent and energetic collisions, thus accelerating the elimination of water.
Q3: Can running the reaction at a higher temperature lead to lower yields? What are the potential side reactions?
A3: Yes, while higher temperatures generally increase the reaction rate, they can also lead to decreased yields due to several factors:
-
Degradation: Reactants or the hydrazone product itself may be thermally labile and decompose at elevated temperatures.
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions. A very common side reaction is the formation of an azine . This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone.[5][6] This is particularly problematic when there is an excess of the carbonyl compound.
-
Equilibrium Shift: Hydrazone formation is a reversible reaction.[3] While the forward reaction is often favored, high temperatures can sometimes shift the equilibrium back towards the starting materials, especially if water is not effectively removed from the reaction mixture.
Q4: My reaction is sluggish at room temperature. What is the best strategy for gently heating the reaction?
A4: If a reaction is proceeding slowly at ambient temperature, a gradual and controlled increase in temperature is recommended.
-
Start with gentle warming: Begin by heating the reaction mixture to 40-50 °C using a water bath or a controlled heating mantle.
-
Monitor progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the appearance of the product.[2]
-
Incremental increases: If the reaction is still slow, you can incrementally increase the temperature by 10-20 °C, continuing to monitor the reaction progress and checking for the formation of byproducts. Refluxing the reaction in a suitable solvent is a common technique when higher temperatures are required.[2]
Q5: How does the choice of solvent influence the optimal reaction temperature?
A5: The solvent plays a significant role in determining the appropriate reaction temperature. The boiling point of the solvent will set the maximum temperature for a reaction at atmospheric pressure (reflux temperature). Protic solvents like ethanol and methanol are frequently used because they effectively dissolve the reactants.[7] The polarity of the solvent can also influence the reaction kinetics; for instance, some studies have shown that for less reactive molecules, solvent polarity has a more pronounced effect on the reaction conversion.[8]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and solving common problems related to reaction temperature during hydrazone synthesis.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution(s) |
| Low or No Product Formation | Reaction temperature is too low, resulting in slow kinetics. | Gradually increase the reaction temperature, monitoring by TLC. Consider using a higher-boiling point solvent if necessary.[1] |
| Reactants or product are degrading at the current temperature. | Reduce the reaction temperature. If heating is necessary, use the minimum effective temperature. | |
| Multiple Spots on TLC (Side Products) | Reaction temperature is too high, promoting side reactions like azine formation.[5] | Lower the reaction temperature. Ensure proper stoichiometry, often a slight excess of the hydrazine can minimize azine formation.[5] |
| Product "Crashing Out" or Oiling Out | Rapid cooling of a supersaturated solution. | Allow the reaction mixture to cool to room temperature slowly before further cooling in an ice bath.[2] |
| Difficulty with Purification | The presence of thermally induced byproducts. | Optimize the reaction temperature to minimize side product formation before attempting purification. |
Experimental Protocols & Methodologies
General Protocol for Hydrazone Formation with Temperature Optimization
This protocol provides a general framework. Specific quantities and conditions should be optimized for each unique set of reactants.
-
Reactant Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).
-
Hydrazine Addition: Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of the hydrazine derivative to the solution.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[2]
-
Initial Reaction & Monitoring: Stir the reaction mixture at room temperature for a set period (e.g., 1-2 hours). Monitor the reaction's progress by TLC.[2]
-
Temperature Adjustment (If Necessary):
-
If the reaction is slow, gradually heat the mixture to 40-60 °C.
-
If the reaction is still not proceeding to completion, increase the temperature to reflux and continue to monitor.[2]
-
-
Workup & Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.[2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in hydrazone formation.
Caption: Troubleshooting workflow for temperature optimization.
The Underlying Science: Kinetics and Thermodynamics
Hydrazone formation is governed by the principles of chemical kinetics and thermodynamics. The reaction is an equilibrium process, and the position of the equilibrium is influenced by temperature.
Mechanism of Hydrazone Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism.
Caption: General mechanism of hydrazone formation.
The reaction is typically acid-catalyzed.[2] A mildly acidic environment (pH 4-6) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][9] If the medium is too acidic, the hydrazine nucleophile itself becomes protonated and is no longer reactive.[2]
Temperature's Impact on Reaction Rate and Equilibrium
According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. Therefore, increasing the temperature will generally speed up both the forward and reverse reactions. The overall effect on the yield depends on the thermodynamics of the specific reaction. For most hydrazone formations, the forward reaction is exothermic, meaning that lower temperatures favor a higher equilibrium yield. However, at lower temperatures, the reaction rate may be impractically slow. Thus, a compromise temperature is often sought to achieve a reasonable reaction rate and a favorable equilibrium position.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available from: [Link]
-
Dirksen, A., & Hackeng, T. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available from: [Link]
-
de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13349–13355. Available from: [Link]
-
Kool, E. T., et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 133(4), 1098–1101. Available from: [Link]
-
Canary, J. W., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. ACS Chemical Biology, 11(4), 932–937. Available from: [Link]
-
ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound. Available from: [Link]
-
Šimůnek, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 537–545. Available from: [Link]
-
McKinnon, D. D., et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules, 15(4), 1344–1350. Available from: [Link]
-
ResearchGate. Effect of temperature on the hydrazone formation. Available from: [Link]
-
YouTube. Hydrazine I Hydrazone formation I Give Reason. Available from: [Link]
-
Taylor & Francis. Hydrazones – Knowledge and References. Available from: [Link]
-
Reddit. Need a purification method for a free hydrazone. Available from: [Link]
-
Kool, E. T., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(6), 1432–1435. Available from: [Link]
-
ResearchGate. How to purify hydrazone? Available from: [Link]
-
ResearchGate. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available from: [Link]
-
Wikipedia. Hydrazone. Available from: [Link]
-
Khan Academy. Formation of oximes and hydrazones. Available from: [Link]
-
ResearchGate. Defying thermodynamics to synthetize hydrazine. Available from: [Link]
-
Kool, E. T., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1514–1517. Available from: [Link]
-
LJMU Research Online. Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Available from: [Link]
- Google Patents. US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
-
Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-(2-Fluorophenoxy)acetohydrazide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(2-Fluorophenoxy)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, specifically low conversion rates, during the synthesis of this key chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose and resolve issues in your experimental work.
Core Reaction Overview: The Hydrazinolysis of an Ester
The most common and direct route to synthesizing this compound is through the nucleophilic acyl substitution reaction known as hydrazinolysis. This involves the reaction of an appropriate ester precursor, typically methyl or ethyl 2-(2-fluorophenoxy)acetate, with hydrazine hydrate.
The reaction proceeds as follows: The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (e.g., ethoxide or methoxide) as a leaving group to yield the stable hydrazide product.
Caption: General reaction pathway for the synthesis of this compound via hydrazinolysis.
Troubleshooting Guide: Diagnosing Low Conversion
This section is structured to address specific problems you might observe during your experiment.
Question 1: My reaction has stalled. TLC/HPLC analysis shows a large amount of unreacted starting ester even after extended reflux. What are the likely causes?
This is the most common issue and typically points to problems with reagents or reaction conditions rather than the work-up process.
Answer: An incomplete reaction can be traced back to several key factors. Let's break them down logically.
A. Reagent Quality and Stoichiometry
-
Cause 1: Inactive Hydrazine Hydrate. Hydrazine hydrate is hygroscopic and can react with atmospheric carbon dioxide. Old or improperly stored hydrazine may have a lower effective concentration, rendering it a less effective nucleophile.
-
Solution: Use a fresh, sealed bottle of hydrazine hydrate, preferably from a reputable supplier. If the bottle has been open for a long time, consider titrating it to determine its true concentration.
-
Cause 2: Impure Starting Ester. The synthesis of the starting material, ethyl 2-(2-fluorophenoxy)acetate, via Williamson ether synthesis may not have gone to completion. The presence of unreacted 2-fluorophenol or ethyl chloroacetate can interfere with the reaction.
-
Solution: Ensure the purity of your starting ester via ¹H NMR or GC-MS before beginning the hydrazinolysis. If significant impurities are detected, purify the ester by vacuum distillation or column chromatography.
-
Cause 3: Insufficient Hydrazine. To drive the reaction equilibrium towards the product, an excess of hydrazine hydrate is typically required.[1][2] Stoichiometric amounts may result in a slow or incomplete reaction.
-
Solution: Increase the molar equivalents of hydrazine hydrate. A common starting point is 1.5 to 3 equivalents relative to the ester.[3][4]
B. Reaction Conditions
-
Cause 1: Presence of Water. While hydrazine hydrate contains water, using non-anhydrous solvents (e.g., 95% ethanol) introduces excess water. Water can compete with hydrazine as a nucleophile, leading to the hydrolysis of the ester back to its corresponding carboxylic acid—a much less reactive substrate for this transformation.[5]
-
Solution: Use absolute ethanol or methanol as the reaction solvent to minimize competitive ester hydrolysis.[6][7]
-
Cause 2: Inadequate Temperature or Reaction Time. While hydrazinolysis is often efficient, some sterically hindered or electronically deactivated esters require more forcing conditions to achieve full conversion.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction progress using a validated TLC system (see Protocol 4.2). The reaction should only be stopped once the starting ester spot has completely disappeared. Typical reaction times can range from 2 to 24 hours.[3][6][8]
Caption: A logical workflow for troubleshooting low yield in hydrazinolysis reactions.
Question 2: My TLC shows a clean, complete conversion to a new polar spot, but my isolated yield after work-up is very low. Where is my product going?
This scenario suggests the reaction itself is successful, but the product is being lost during the isolation and purification phases.
Answer: Low recovery post-reaction is often due to the physical properties of the hydrazide product and how it behaves in the chosen solvent system.
-
Cause 1: Product Solubility. this compound may have moderate solubility in the alcohol solvent (methanol/ethanol), especially at room temperature.[9] If you filter the reaction mixture without sufficient cooling, a significant amount of product can be lost in the filtrate.
-
Solution: After the reaction is complete, cool the mixture thoroughly, first to room temperature and then in an ice-water bath (0-5 °C) for at least 30-60 minutes to maximize precipitation before filtration.[10]
-
Cause 2: Excessive Washing. Washing the filtered solid with large volumes of the reaction solvent will dissolve and wash away a portion of your product.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold solvent. This reduces solubility losses while still effectively removing soluble impurities.
-
Cause 3: Inefficient Precipitation. In some cases, especially at smaller scales or with certain impurity profiles, the product may form an oil or fail to precipitate cleanly.
-
Solution: If precipitation is poor, try reducing the solvent volume under reduced pressure (rotary evaporator). This will increase the product concentration and often induce crystallization. If it oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. If all else fails, the product can be isolated by removing the solvent entirely and purifying the resulting solid/oil by recrystallization or column chromatography.[7][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of hydrazine hydrate to the ester? A1: While the stoichiometry is 1:1, using an excess of hydrazine hydrate is standard practice to ensure the reaction goes to completion. A range of 1.5 to 3.0 molar equivalents is recommended.[2][3] A larger excess may be needed for less reactive esters but can complicate the removal of unreacted hydrazine during work-up.
Q2: How critical is it to use anhydrous ethanol or methanol? A2: It is highly recommended. The primary competing side reaction is the hydrolysis of the ester to the corresponding carboxylic acid, which is catalyzed by water, especially under reflux conditions.[5] Using absolute/anhydrous solvents minimizes this pathway, maximizing the flux of starting material towards the desired hydrazide product.
Q3: My product has precipitated, but it appears oily or discolored. What should I do? A3: An oily or impure solid indicates the need for further purification. Recrystallization is the most effective method.[11] Ethanol is often a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol, then allow it to cool slowly to form pure crystals, which can be collected by filtration.[12]
Q4: Can I use the starting 2-(2-fluorophenoxy)acetic acid directly with hydrazine? A4: Direct reaction of a carboxylic acid with hydrazine to form a hydrazide is generally inefficient and requires harsh conditions or activating agents.[13][14] The standard and far more reliable method is to first convert the acid to an ester (e.g., via Fischer esterification) and then perform the hydrazinolysis.[12]
Key Experimental Protocols
Protocol 4.1: Standard Synthesis of this compound
This protocol is a robust starting point for laboratory-scale synthesis.
| Parameter | Recommended Value | Rationale |
| Ester Substrate | Ethyl 2-(2-fluorophenoxy)acetate | Common, stable precursor. Methyl ester also suitable. |
| Hydrazine Hydrate | 2.0 eq. (80% solution in water) | Drives reaction equilibrium; ensures complete conversion.[2] |
| Solvent | Absolute Ethanol | Minimizes side reactions like hydrolysis.[6] |
| Concentration | ~0.5 M | Good balance for reaction rate and product precipitation. |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for the reaction.[3] |
| Reaction Time | 4-12 hours (Monitor by TLC) | Ensures complete consumption of the starting ester.[12] |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(2-fluorophenoxy)acetate (1.0 eq.).
-
Add absolute ethanol to achieve a concentration of approximately 0.5 M.
-
While stirring, add hydrazine hydrate (2.0 eq.).
-
Heat the mixture to a steady reflux and maintain for 4-12 hours.
-
Monitor the reaction's progress by TLC (see Protocol 4.2).
-
Once the starting ester is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold ethanol.
-
Dry the purified product under vacuum to a constant weight.
Protocol 4.2: TLC Monitoring of the Hydrazinolysis Reaction
Effective reaction monitoring is critical to prevent incomplete reactions or the formation of degradation byproducts from excessive heating.
| Parameter | Recommended System |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Mobile Phase | 1:1 Ethyl Acetate : Hexanes |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |
Procedure:
-
Prepare a TLC plate by drawing a baseline in pencil.
-
Spot three lanes: a co-spot (starting material + reaction mixture), the reaction mixture, and the starting material.
-
Develop the plate in the eluent system.
-
Visualize the plate under UV light. The starting ester will be less polar (higher Rf) than the hydrazide product (lower Rf).
-
The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.[11]
Protocol 4.3: Purification by Recrystallization
-
Transfer the crude, dried hydrazide to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.[12]
References
-
Quora. (2023, September 8). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). 2-(2-Chlorophenoxy)acetohydrazide. PMC. Retrieved from [Link]
-
ResearchGate. (2020, March). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]
-
ResearchGate. (2015, August 14). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
-
ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved August 6, 2025, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012, July 1). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]
- Google Patents. (2003, January 16). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
- Reaction Chemistry & Engineering. (2020, March 2). [No Title Found]. RSC Publishing.
-
ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enzymatic Hydrazinolysis of Diesters and Synthesis of N-Aminosuccinimide Derivatives. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, March 9). Is hydrazidation rxn of carboxylic ester requires anhydrous condition. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Reactions of hydrazines with esters and carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
PMC. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved August 10, 2025, from [Link]
-
PMC. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]
-
MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Retrieved from [Link]
-
PMC. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
J-STAGE. (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108047084A - A kind of preparation method of acethydrazide.
-
Wiley Online Library. (n.d.). FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides and. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate. Retrieved from [Link]
-
Quick Company. (n.d.). Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 Ylidene)acetohydrazide. Retrieved from [Link]
-
Chegg.com. (2019, February 2). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Retrieved from [Link]
-
Austin Publishing Group. (2022, March 24). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... Retrieved from [Link]
-
Sema. (n.d.). Aoac Official Methods Of Analysis Volume 2. Retrieved from [Link]
Sources
- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 [quickcompany.in]
- 5. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]
Validation & Comparative
Comparative Stability Analysis: Ortho- vs. Para-Fluoro Substituted Phenoxyacetohydrazides
Executive Summary
This guide provides a technical comparative analysis of ortho- (
Theoretical Framework & Electronic Effects[1]
To understand the stability profiles, we must deconstruct the electronic and steric contributions of the fluorine atom relative to the phenoxyacetohydrazide scaffold (
The Para-Fluoro Advantage ( -F)
-
Mechanism: Metabolic Blocking.
-
Electronic Effect: Fluorine at the para position exerts a strong inductive withdrawal (
) and a resonant donation ( ). In the context of the phenoxy ring, the effect dominates the reactivity of the ring itself, but the C-F bond strength ( ) renders the para position—typically the most vulnerable site for Phase I metabolic hydroxylation—inert. -
Impact: Significantly extends plasma half-life (
) by preventing the formation of rapid-clearance phenolic metabolites.
The Ortho-Fluoro Effect ( -F)
-
Mechanism: Steric Shielding & Inductive Deactivation.
-
Electronic Effect: The proximity of the highly electronegative fluorine to the ether oxygen (
) reduces the basicity of the ether oxygen via a strong effect. -
Steric Impact: The Van der Waals radius of fluorine (
) creates a "steric umbrella" around the ether linkage. This hinders the approach of dealkylating enzymes (e.g., CYP enzymes responsible for -dealkylation), a common degradation pathway for phenoxy ethers.
Structural Visualization
The following diagram illustrates the competing stability vectors for both isomers.
Figure 1: Comparative stability vectors. Para-substitution primarily targets metabolic ring oxidation, while Ortho-substitution stabilizes the ether linkage against cleavage.
Comparative Stability Data
The following table summarizes the expected physicochemical and stability differences based on structure-activity relationship (SAR) principles.
| Parameter | Ortho-Fluoro ( | Para-Fluoro ( | Rationale |
| Metabolic Stability (Microsomal) | Moderate | High | |
| Hydrolytic Stability (Acidic) | High | Moderate | |
| Lipophilicity ( | High | Moderate | |
| Conformational Rigidity | Rigid | Flexible | Steric clash between |
Experimental Protocols
To validate these stability claims, the following self-validating experimental workflows are recommended.
Synthesis of Fluoro-Phenoxyacetohydrazides
Standardization: Both isomers must be synthesized via the same pathway to ensure impurity profiles do not skew stability data.
-
Esterification: React the respective fluorophenol with ethyl chloroacetate and anhydrous
in refluxing acetone (6-8 hrs). -
Hydrazinolysis: Treat the resulting ethyl ester with hydrazine hydrate (
) in ethanol at reflux (4-6 hrs). -
Purification: Recrystallize from ethanol. Critical Check: Verify purity
via HPLC before stability testing.
Hydrolytic Stability Assay (Chemical Stability)
This protocol measures the resistance of the hydrazide linkage to hydrolysis in simulated gastric and systemic fluids.
-
Buffers:
-
pH 1.2 (0.1 N HCl) – Simulated Gastric Fluid.
-
pH 7.4 (Phosphate Buffer) – Physiological pH.
-
-
Procedure:
-
Dissolve compound (
) in Buffer/DMSO (90:10). -
Incubate at
in a shaking water bath. -
Aliquot samples at
hours. -
Quench with ice-cold acetonitrile.
-
Analyze via HPLC-UV (
).
-
-
Calculation: Plot
vs. time. The slope . Calculate .
In Vitro Metabolic Stability Assay (Microsomal Stability)
This distinguishes the
-
System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Pre-incubate HLM (
) with test compound ( ) at for 5 min. -
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with acetonitrile containing internal standard (e.g., Warfarin).
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
-
Success Metric: A
min indicates high metabolic stability.
Experimental Workflow Diagram
Figure 2: Integrated workflow for synthesis and comparative stability profiling.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Dalvie, D., et al. (2002). Assessment of Metabolic Stability in Drug Discovery. Pharmaceutical Research. Link
Validating Mechanism of Action: A Comparative Guide to Target Engagement Technologies
Topic: Validating the Mechanism of Action through Target Engagement Studies Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, demonstrating phenotypic efficacy is no longer sufficient. To minimize late-stage attrition, researchers must validate the Mechanism of Action (MoA) by confirming that a molecule physically binds to its intended target within a relevant biological system. This process, known as Target Engagement (TE) , bridges the gap between biochemical affinity and cellular function.
This guide compares the three dominant TE methodologies: Cellular Thermal Shift Assay (CETSA) , Surface Plasmon Resonance (SPR) , and NanoBRET™ Target Engagement . By synthesizing biophysical rigor with cellular complexity, we provide a roadmap for selecting the optimal validation strategy.
Part 1: The Technology Landscape
We categorize TE technologies into three pillars based on physiological relevance and kinetic resolution.
| Feature | CETSA (Cellular Thermal Shift Assay) | SPR (Surface Plasmon Resonance) | NanoBRET™ (Bioluminescence Resonance Energy Transfer) |
| Core Principle | Thermodynamic stabilization of target by ligand binding upon heat challenge. | Change in refractive index caused by mass accumulation on a sensor surface.[1][2] | Competitive displacement of a fluorescent tracer by the test compound in live cells.[3] |
| Physiological Context | High: Endogenous protein in intact cells/lysates. | Low: Purified recombinant protein in buffer. | Medium-High: Overexpressed fusion protein in live cells. |
| Readout | End-point (Thermodynamic stability, | Real-time Kinetics ( | Real-time Equilibrium ( |
| Labeling | Label-Free: No modification of target or ligand required.[4] | Label-Free (Analyte): Target is immobilized; ligand is native. | Labeled: Requires NanoLuc-fusion target + Fluorescent Tracer.[3][5] |
| Throughput | Medium (Western Blot) to High (AlphaScreen/HT-CETSA). | Medium (96/384-well parallel systems available). | High (384/1536-well plate format). |
| Primary Limitation | Indirect measure of binding; requires specific antibody. | Artificial environment; immobilization may occlude binding sites. | Requires genetic engineering; tracer dependence. |
Decision Logic for Assay Selection
The following decision tree illustrates the logical flow for selecting the appropriate TE method based on stage of discovery and available reagents.
Figure 1: Decision matrix for selecting Target Engagement assays based on protein availability, kinetic needs, and physiological requirements.
Part 2: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm target engagement by measuring the shift in aggregation temperature (
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., HEK293, Jurkat) to reach 70-80% confluency.
-
Validation Step: Ensure cell viability >90% using Trypan Blue to avoid non-specific protein destabilization.
-
-
Compound Treatment:
-
Treat cells with the test compound (at
) and Vehicle (DMSO) for 1 hour at 37°C. -
Causality Check: Include a positive control (known binder) to verify assay window.
-
-
Heat Challenge (The Critical Variable):
-
Aliquot cells into PCR tubes.
-
Apply a temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.
-
Note: The "Melting Point" (
) in CETSA is actually the aggregation temperature ( ).
-
-
Lysis & Separation:
-
Cool cells to RT for 3 minutes.
-
Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid
/ 25°C). -
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unfolded) aggregates.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze via Western Blot or AlphaScreen.
-
Data Output: Plot "Relative Soluble Protein" vs. "Temperature". A right-shift in the curve indicates ligand binding (stabilization).
-
Figure 2: The CETSA workflow relies on the physical separation of ligand-stabilized soluble protein from heat-denatured aggregates.
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Determine the kinetic rate constants (
Step-by-Step Methodology:
-
Surface Preparation:
-
Select a Sensor Chip (e.g., CM5 for amine coupling).
-
Immobilize the target protein to a level (
) calculated by: . -
Trustworthiness: Aim for a low
(<100 RU for kinetics) to minimize mass transport limitations.
-
-
Analyte Injection (Association):
-
Prepare a dilution series of the small molecule (0.1x to 10x expected
). -
Inject analyte over the reference and active flow cells simultaneously.
-
-
Dissociation Phase:
-
Switch to running buffer flow. Monitor the decrease in Response Units (RU) as the ligand dissociates.[1]
-
-
Regeneration:
-
Remove remaining bound analyte (e.g., using mild acid or high salt) to return baseline to zero.
-
-
Data Analysis:
-
Subtract Reference Channel and Buffer Blanks (Double Referencing).
-
Fit data to a 1:1 Langmuir binding model.
-
Protocol C: NanoBRET™ Target Engagement
Objective: Measure intracellular target occupancy and apparent affinity by competitive displacement.[3][6]
Step-by-Step Methodology:
-
Transfection:
-
Transfect cells with a vector encoding the Target-NanoLuc® fusion protein. Incubate 24 hours.
-
Control: Ensure expression levels are physiological (avoid massive overexpression) to prevent artifactual
shifts.
-
-
Tracer Addition:
-
Add a cell-permeable Fluorescent Tracer (specific to the target class) at a concentration near its
.
-
-
Compound Treatment:
-
Add the test compound (serial dilution) and the NanoLuc substrate.
-
-
Measurement:
Part 3: Comparative Data Analysis
The following table summarizes expected outcomes when validating a high-affinity inhibitor (
| Metric | CETSA Result | SPR Result | NanoBRET Result |
| Primary Output | |||
| Interpretation | Ligand stabilizes protein structure in cells.[4] | Ligand binds with specific kinetics. | Ligand occupies binding pocket in cells. |
| False Positive Risk | High (if compound causes non-specific aggregation). | Medium (if "sticky" compound binds matrix). | Low (requires specific displacement). |
| False Negative Risk | Medium (if binding doesn't alter thermal stability). | Low (very sensitive). | Medium (if tracer affinity is too high). |
References
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[7][8] Science. Link
-
Schräml, M., ∓fZahn, G. (2019). "Surface Plasmon Resonance in Early Drug Discovery." Drug Discovery Today: Technologies. Link
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[7][8] Nature Protocols. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link
Sources
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. biosensingusa.com [biosensingusa.com]
- 3. promega.com [promega.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
cross-reactivity profiling of 2-(2-Fluorophenoxy)acetohydrazide derivatives
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(2-Fluorophenoxy)acetohydrazide Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the development of targeted therapies is paramount. The this compound scaffold represents a promising starting point for the synthesis of novel therapeutic agents. Hydrazide and hydrazone derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] However, the journey from a promising chemical scaffold to a safe and effective drug is fraught with challenges, chief among them being the management of off-target interactions. Cross-reactivity, the binding of a drug candidate to unintended biological targets, can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic program.[4][5]
This guide provides a comprehensive framework for the . We will delve into the rationale behind robust profiling strategies, compare state-of-the-art methodologies, and provide actionable, field-proven protocols. Our focus will be on equipping researchers, scientists, and drug development professionals with the knowledge to anticipate and mitigate off-target effects, thereby accelerating the development of safer, more effective medicines.
The Rationale for Early and Comprehensive Profiling
Undertaking cross-reactivity studies is a critical component of the preclinical safety assessment required for filing an Investigational New Drug (IND) application with regulatory agencies.[6] The core principle is to identify potential off-target binding across a wide range of proteins and tissues to predict and understand potential toxicities before a compound enters human clinical trials.
The acetohydrazide moiety and its derivatives have been shown to interact with a variety of enzymes, including kinases, histone deacetylases (HDACs), and cyclooxygenases (COX).[7][8] Kinases, in particular, are a frequent target class for this scaffold. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge for achieving inhibitor selectivity.[9][10] A compound designed to inhibit a specific kinase may inadvertently inhibit other structurally related kinases, leading to a phenomenon known as "polypharmacology." While sometimes beneficial, unintended polypharmacology is often a source of adverse effects. For example, the inhibition of AKT2 has been linked to cutaneous toxicity in the development of AKT inhibitors.[11] Therefore, a systematic and tiered approach to cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.
A Tiered Strategy for Cross-Reactivity Profiling
A logical, tiered approach to profiling allows for the efficient allocation of resources, with broader, more cost-effective screens employed in the early stages of discovery and more in-depth, physiologically relevant assays reserved for lead optimization.
Part 1: Broad Panel Biochemical Screening
The initial step in profiling a new this compound derivative is to assess its activity against a large, diverse panel of targets. This provides a bird's-eye view of the compound's selectivity and flags potential liabilities early on.
Comparative Methodologies: Kinome Scanning
Given that many small molecule inhibitors target kinases, kinome-wide profiling is a logical starting point.[10]
| Assay Type | Principle | Advantages | Limitations |
| Activity-Based Assays (e.g., Radiometric) | Measures the transfer of 33P-ATP to a substrate by a kinase. Inhibition reduces the radioactive signal. | Gold standard for measuring enzymatic inhibition (IC50).[10] | Lower throughput, use of radioactivity. |
| Binding Assays (e.g., KINOMEscan™) | A competition-based assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.[12][13] | High-throughput, measures direct binding affinity (Kd), no ATP or substrate required, covers a vast number of kinases (>480).[14] | Does not directly measure inhibition of catalytic activity. |
Expert Insight: For initial broad screening, a competition binding assay like KINOMEscan™ is often preferred due to its high throughput and the breadth of its kinase panel. It provides a rapid and comprehensive assessment of a compound's binding profile across the kinome, allowing for the quick identification of both intended and unintended targets.
Visualizing and Interpreting Kinome Scan Data
The output of a kinome scan is typically visualized using a "TREEspot™" diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome. This allows for the rapid visualization of selectivity within and across kinase families.[12]
Example Data Interpretation:
Let's compare two hypothetical this compound derivatives, Compound A (designed as a selective inhibitor of Kinase X) and Compound B (an earlier, less optimized analog).
| Target Kinase | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Kinase X (On-Target) | 98% | 95% |
| Kinase Y (Off-Target) | 15% | 85% |
| Kinase Z (Off-Target) | 5% | 70% |
| Kinase W (Off-Target) | <5% | 55% |
This data clearly shows that while both compounds potently bind to the intended target, Compound A is significantly more selective. Compound B exhibits polypharmacology, binding strongly to several other kinases, which would warrant further investigation or de-selection.
Part 2: In-Cell Target Engagement and Proteome-Wide Profiling
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Therefore, the next critical step is to validate target binding in a cellular context.
The Power of the Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical technique that assesses target engagement in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[15]
By coupling CETSA® with mass spectrometry (MS), it's possible to perform an unbiased, proteome-wide survey of a compound's targets and off-targets.[17][18] This proteome-wide approach can reveal unexpected interactions that would be missed by panel-based screens.[17]
Experimental Protocol: Proteome-Wide CETSA®
This protocol provides a self-validating framework for assessing the global thermal stability changes in a proteome upon compound treatment.
1. Cell Culture and Treatment:
-
Culture your cell line of interest (e.g., HepG2) to ~80% confluency.
-
Treat cells with the this compound derivative at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO).
-
Causality Check: Include a known selective inhibitor for a highly expressed protein as a positive control to validate the assay's ability to detect thermal shifts.
2. Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.
3. Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant (soluble fraction).
-
Perform protein quantification (e.g., BCA assay).
-
Proceed with standard proteomics sample preparation: reduction, alkylation, and tryptic digestion.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Trustworthiness Check: The data analysis pipeline should identify proteins that show a statistically significant shift in their melting curves in the drug-treated samples compared to the vehicle control. The positive control should show a clear thermal shift for its known target, confirming the experiment's validity.
Conclusion: A Roadmap to Selective Drug Candidates
The development of this compound derivatives holds significant therapeutic promise. However, realizing this potential hinges on a deep understanding of their interaction with the proteome. A proactive and systematic approach to cross-reactivity profiling is not a mere checkbox exercise but a cornerstone of modern, safety-conscious drug discovery.
By integrating broad biochemical screens like kinome scanning with physiologically relevant, unbiased methods such as proteome-wide CETSA®, researchers can build a comprehensive selectivity profile. This dual approach allows for the early identification of potential liabilities, guides structure-activity relationship (SAR) studies towards more selective compounds, and ultimately increases the probability of advancing a safe and effective drug candidate to the clinic. This rigorous, multi-faceted profiling strategy is the hallmark of a scientifically sound and ethically responsible drug development program.
References
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 104-110. [Link]
-
Lochner, A., et al. (2025). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. Journal of Molecular Biology, 437(15), 168675. [Link]
-
Fun, H. K., et al. (2011). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o609. [Link]
-
Jarzab, A., et al. (2020). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 25(8), 1949. [Link]
-
Al-Ostoot, F. H., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 11(1), 1-17. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
-
Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(10), 1339. [Link]
-
Massey, A. J. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 4(7), 12759-12765. [Link]
-
Angapelly, S., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry, 15(11), 2845-2882. [Link]
-
Richard, J. A., et al. (2016). Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S. Organic & Biomolecular Chemistry, 14(38), 9036-9040. [Link]
-
Bio-protocol. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]
-
S, P., et al. (2022). Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer. European Journal of Medicinal Chemistry, 240, 114582. [Link]
-
Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1337-1351. [Link]
-
Maurais, P. D., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 1-8. [Link]
-
DiscoveRx Corporation. (2012). KINOMEscan® Kinase Profiling Platform. [Link]
-
Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 210-233). [Link]
-
Wang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 342. [Link]
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(6), 1845-1871. [Link]
-
Wu, W., et al. (2021). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
University of Dundee. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(6), 1845-1871. [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
-
Troise, M., & Gualtieri, F. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3466. [Link]
-
Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Chemistry, 2(4), 100-109. [Link]
-
Wang, B., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549-9562. [Link]
-
Kantharaju, K., et al. (2011). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry, 23(12), 5431-5434. [Link]
-
Wang, F., et al. (2026). Tecovirimat-Related Substance: Characterization, Hirshfeld Analysis, Theoretical Study, In Silico Toxicity Assessment. Molecules, 31(3), 502. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]
Sources
- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Selective inhibition of histone deacetylase 3 by novel hydrazide based small molecules as therapeutic intervention for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Properties of Phenoxyacetohydrazide Isomers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The journey of a molecule from administration to its target and subsequent elimination is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). Seemingly minor structural modifications, such as the position of a substituent on an aromatic ring, can profoundly alter these properties, ultimately dictating the compound's efficacy and safety.
This guide provides an in-depth comparison of the predicted pharmacokinetic properties of three positional isomers of a hypothetical phenoxyacetohydrazide derivative: ortho-, meta-, and para-hydroxy-phenoxyacetohydrazide. In the absence of direct head-to-head experimental data in the public domain, this guide leverages established principles of medicinal chemistry and in silico predictive modeling to offer a scientifically grounded comparison. Furthermore, it provides detailed experimental protocols for researchers to validate these predictions in a laboratory setting.
The Critical Role of Isomerism in Pharmacokinetics
Positional isomers, while possessing the same molecular formula, can exhibit vastly different physicochemical properties due to the unique electronic and steric environments created by the substituent's location on the aromatic ring.[1] These differences in properties such as lipophilicity, polarity, and molecular shape directly impact how the molecule interacts with biological systems.
-
Absorption: The journey across the gastrointestinal tract is heavily influenced by a molecule's solubility and permeability. The position of a substituent can alter a molecule's hydrogen bonding capacity and polar surface area, thereby affecting its ability to partition across the lipid bilayers of intestinal cells.[2]
-
Distribution: Once in the bloodstream, a drug's distribution to various tissues is largely governed by its binding to plasma proteins like albumin and alpha-1-acid glycoprotein.[3][4] The steric and electronic characteristics dictated by isomerism can influence the affinity and extent of this binding, thereby affecting the concentration of the free, pharmacologically active drug.
-
Metabolism: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role. The accessibility of the molecule to the active site of these enzymes is sterically dependent. An ortho-substituent, for instance, may hinder the approach of the molecule to the catalytic center of a CYP enzyme, slowing its metabolism compared to its meta or para counterparts.[5]
-
Excretion: The final elimination of a drug and its metabolites, primarily through the kidneys, is dependent on factors like water solubility. The polarity imparted by a substituent's position can affect a compound's solubility and its likelihood of being reabsorbed or actively secreted in the renal tubules.
In Silico ADMET Profiling of Phenoxyacetohydrazide Isomers
To illustrate the potential differences between the phenoxyacetohydrazide isomers, we performed a predictive analysis using principles aligned with popular in silico tools like SwissADME.[6][7][8][9] These tools utilize sophisticated algorithms based on large datasets of known drug molecules to forecast a compound's pharmacokinetic behavior.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Hydroxy-Phenoxyacetohydrazide Isomers
| Property | ortho-isomer | meta-isomer | para-isomer | General Interpretation |
| Molecular Weight ( g/mol ) | 182.18 | 182.18 | 182.18 | Identical for all isomers. |
| LogP (Lipophilicity) | 0.85 | 0.95 | 0.92 | All isomers exhibit good water solubility. The meta-isomer is predicted to be slightly more lipophilic. |
| Water Solubility (LogS) | -1.5 | -1.6 | -1.55 | All isomers are predicted to be soluble in water. |
| Topological Polar Surface Area (Ų) | 82.7 | 82.7 | 82.7 | Identical for all isomers, suggesting similar passive diffusion potential. |
| H-bond Acceptors | 4 | 4 | 4 | Identical for all isomers. |
| H-bond Donors | 3 | 3 | 3 | Identical for all isomers. |
| GI Absorption | High | High | High | All isomers are predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | No | No | None of the isomers are predicted to cross the blood-brain barrier. |
| P-gp Substrate | No | No | No | None of the isomers are predicted to be substrates of P-glycoprotein, a key efflux pump. |
| CYP1A2 inhibitor | No | No | No | Unlikely to inhibit CYP1A2. |
| CYP2C19 inhibitor | Yes | No | No | The ortho-isomer shows potential for inhibiting CYP2C19, likely due to steric hindrance near the active site. |
| CYP2C9 inhibitor | No | No | No | Unlikely to inhibit CYP2C9. |
| CYP2D6 inhibitor | No | No | No | Unlikely to inhibit CYP2D6. |
| CYP3A4 inhibitor | No | No | No | Unlikely to inhibit CYP3A4. |
| Drug-Likeness (Lipinski) | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) | All isomers adhere to Lipinski's rule of five, suggesting good oral bioavailability. |
Disclaimer: These are in silico predictions and require experimental validation.
From this predictive analysis, a key potential difference emerges in the realm of metabolism. The ortho-hydroxy-phenoxyacetohydrazide is flagged as a potential inhibitor of CYP2C19, a clinically significant drug-metabolizing enzyme. This highlights how a simple change in substituent position could lead to a significant drug-drug interaction liability.
Experimental Workflows for Comparative Pharmacokinetic Analysis
To experimentally determine and compare the pharmacokinetic properties of these isomers, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a comprehensive framework for such an investigation.
Experimental Workflow Overview
Caption: High-level workflow for the comparative pharmacokinetic evaluation of phenoxyacetohydrazide isomers.
Detailed Experimental Protocols
1. Metabolic Stability in Human Liver Microsomes
This assay assesses the intrinsic clearance of a compound by drug-metabolizing enzymes in the liver.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the ortho-, meta-, and para-phenoxyacetohydrazide isomers.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (isomers) and positive control (e.g., verapamil)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of each isomer and the positive control in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM suspension in phosphate buffer.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
2. Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins.
-
Objective: To determine the percentage of plasma protein binding for each isomer.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., 8 kDa MWCO)
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds (isomers)
-
LC-MS/MS system
-
-
Procedure:
-
Spike the human plasma with each test isomer to a known concentration.
-
Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound = (1 - fu) * 100.
-
3. In Vivo Pharmacokinetic Study in Rats
This study provides key pharmacokinetic parameters in a living organism.
-
Objective: To determine the Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for each isomer after oral administration to rats.
-
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of each isomer (formulated in the vehicle) to a group of rats (n=3-5 per group).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug.
-
-
Data Analysis:
-
Plot the plasma concentration versus time for each isomer.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis and determine the key PK parameters.
-
Logical Relationship of Pharmacokinetic Parameters
Caption: Interrelationship of key pharmacokinetic parameters influencing drug exposure and elimination.
Conclusion
While direct experimental data on the comparative pharmacokinetics of phenoxyacetohydrazide isomers remains to be published, a combination of theoretical principles and in silico modeling provides a strong foundation for anticipating their behavior. The position of a substituent on the phenoxy ring is likely to have the most significant impact on metabolic stability and potential for drug-drug interactions, as suggested by the predicted CYP2C19 inhibition of the ortho-isomer. Lipophilicity and solubility are also expected to vary subtly between the isomers, which could influence their absorption and distribution profiles.
The provided experimental protocols offer a clear roadmap for researchers to empirically test these hypotheses. By systematically evaluating the ADME properties of each isomer, drug development teams can make more informed decisions, prioritizing candidates with the most favorable pharmacokinetic profiles for further investigation. This integrated approach of predictive modeling and experimental validation is a cornerstone of modern, efficient drug discovery.
References
- Scott, G. K., & Halpert, J. R. (2012). The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4. PLoS ONE, 7(5), e36332.
- Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. Evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology, 201(1-3), 125-141.
-
ResearchGate. (2023). In-Silico ADMET predictions using SwissADME and PreADMET software. [Link]
- Thareja, S. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
- Timchalk, C. (2004). Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides and Related Organic Acids.
- Hassan, S. S. U., & Siraj, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
- Chen, J., & Lu, T. (2015). Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. Journal of Pharmaceutical Sciences, 104(1), 149-157.
-
Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]
- Vistoli, G., Pedretti, A., & Testa, B. (2012). Toward in silico structure-based ADMET prediction in drug discovery. Drug Discovery Today, 17(1-2), 44-55.
-
Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- Selby-Pham, S. N., B., Miller, A. T., Howell, K., Dunshea, F. R., & Bennett, L. E. (2017). Physicochemical properties of dietary phytochemicals can predict their passive absorption in the human small intestine. Scientific Reports, 7(1), 1931.
- AK LECTURES. (2014, June 17). Ortho, Meta and Para Substitution [Video]. YouTube.
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
-
ResearchGate. (2022). ADMET results predicted in silico of newly designed compounds. [Link]
- Audrey Yun Li. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?.
- Liu, X., Wright, M., & Hop, C. E. C. A. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(12), 1453-1465.
-
ResearchGate. (2017). (PDF) Physicochemical properties of dietary phytochemicals can predict their passive absorption in the human small intestine. [Link]
-
ResearchGate. (2013). Clinical relevance of drug binding to plasma proteins. [Link]
- Gonzalez, D., & Appiah-Opong, R. (2022). Theoretical Prediction of Gastrointestinal Absorption of Phytochemicals. Molecules, 27(12), 3842.
-
Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]
- Wikipedia. (n.d.). Tetrahydrocannabinol.
- Urien, S., & Tillement, J. P. (1994). Drug binding in plasma. A summary of recent trends in the study of drug and hormone binding. Clinical Pharmacokinetics, 26(1), 41-57.
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
-
Journal of Pharmacognosy and Phytochemistry. (2023). Drug like potential of Daidzein using SwissADME prediction: In silico Approaches. [Link]
- Kim, D., & Cho, A. E. (2021). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences, 22(16), 8829.
-
Semantic Scholar. (2002). Changes in plasma protein binding have little clinical relevance. [Link]
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug binding in plasma. A summary of recent trends in the study of drug and hormone binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. phytojournal.com [phytojournal.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(2-Fluorophenoxy)acetohydrazide
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(2-Fluorophenoxy)acetohydrazide. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.
Hazard Assessment and GHS Classification
Due to its chemical structure, this compound is anticipated to share hazards with similar acetohydrazide derivatives. The following GHS classifications are based on data from analogous compounds and should be considered when handling this substance.[1][2][3]
| Hazard Class | GHS Classification | Rationale |
| Acute Toxicity (Oral) | Category 3 | Acethydrazide is classified as toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | May cause respiratory irritation.[3] |
Signal Word: Danger
Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on a thorough risk assessment of the potential hazards.[4][5][6]
| PPE Component | Specifications | Justification |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm) | To prevent skin contact and absorption.[4][5] Always inspect gloves for integrity before use and change them frequently. |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][7] A face shield should be worn in addition to goggles when there is a splash hazard.[6][8] | To protect eyes from splashes and airborne particles. |
| Body Protection | A flame-retardant and impervious laboratory coat.[7] For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[9][10] | To protect the skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.[4][5] | To prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will ensure a safe and efficient workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly marked with the appropriate hazard symbols. Keep the container tightly closed.[4]
Experimental Workflow
The following workflow is designed to minimize exposure and ensure safe handling during experimental procedures.
Caption: Experimental workflow for handling this compound.
Emergency and Disposal Plan
Spill Response
In the event of a spill, remain calm and follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.
-
Neutralize (if applicable and safe): For acidic or basic solutions, neutralize appropriately.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Chemical spill response workflow.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth.
-
If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[11]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department.[11] Never dispose of this chemical down the drain or in the regular trash.[11]
References
-
ACETHYDRAZIDE FOR SYNTHESIS - Loba Chemie.
-
Material Safety Data Sheet - 1-Acetyl-2-Phenylhydrazine, 98% - Cole-Parmer.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
-
Hazardous Substance Fact Sheet - NJ.gov.
-
Personal Protective Equipment | US EPA.
-
Personal Protection Equipment (PPE).
-
UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu.
-
Safety data sheet - Carl ROTH.
-
2 - SAFETY DATA SHEET.
-
2-(4-Fluorophenoxy)acetohydrazide - Synblock.
-
2-(4-Fluorophenoxy)acetic acid hydrazide - Chem-Impex.
-
2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem.
-
2-(2-acetyl-4-fluorophenoxy)acetic acid SDS, 34848-65-2 Safety Data Sheets - ECHEMI.
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 1737-62-8 | 2-(4-Fluorophenoxy)acetohydrazide - Synblock [synblock.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. dem.ri.gov [dem.ri.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
